Methyl 4-(2-fluorophenyl)-3-oxobutanoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 4-(2-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFDTCYGDLQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a keto-ester of interest in organic synthesis and medicinal chemistry. Due to the limited publicly available data for this specific isomer, this document combines reported experimental data with general principles for related compounds to offer a thorough resource.
Chemical Identity and Properties
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₃ | [1] |
| Molecular Weight | 210.20 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 95–98 °C at 0.08 mmHg | [1] |
| Infrared (IR) Spectrum | 1746, 1722, 1235 cm⁻¹ | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz) | [1] |
| Mass Spectrum (m/z) | 210 (M⁺) | [1] |
Experimental Protocols
2.1. Synthesis of this compound
The following is a representative experimental protocol for the synthesis of the title compound, based on established organic chemistry methodologies for β-keto ester synthesis. This procedure is illustrative and may require optimization for specific laboratory conditions.
Reaction Scheme:
Methodology:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a strong base (e.g., sodium hydride, 1.2 equivalents) and anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Enolate Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Methyl acetoacetate (1.0 equivalent) is added dropwise to the stirred suspension. The mixture is allowed to stir at this temperature for 30 minutes to facilitate the formation of the enolate.
-
Acylation: 2-Fluorobenzoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. After the addition is complete, the reaction is slowly warmed to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a colorless oil.[1]
Role in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, the β-keto ester moiety is a valuable pharmacophore and a versatile intermediate in the synthesis of more complex molecules.
3.1. Versatile Synthetic Intermediate:
β-keto esters like the title compound are crucial building blocks in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making them key intermediates in the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. For instance, similar structures are used in the synthesis of derivatives with potential anti-inflammatory, analgesic, and antimicrobial activities.[2]
3.2. "Magic Methyl" Concept in Medicinal Chemistry:
The strategic placement of a methyl group can significantly impact a molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect.[3] While not directly applicable to the methyl ester of the title compound, the principle highlights the importance of small structural modifications in drug design. The methyl group can influence a compound's conformation, lipophilicity, and metabolic stability, thereby affecting its binding affinity to biological targets and its pharmacokinetic properties.[3]
3.3. Fluorine in Drug Design:
The inclusion of a fluorine atom, as in this compound, is a common strategy in modern drug design. The fluorine atom can alter the electronic properties of the molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable electrostatic interactions.
Signaling Pathways
There is currently no direct evidence linking this compound to specific signaling pathways. Its utility in drug discovery would be as a precursor to more complex molecules designed to interact with specific biological targets, such as kinases, ion channels, or receptors, which are integral components of various signaling cascades. For example, related heterocyclic structures synthesized from keto-esters have been investigated as inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation and are targets in cancer therapy.[4]
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. While detailed biological data for this specific compound is sparse, its structural features—a reactive β-keto ester system and a fluorinated aromatic ring—make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into its own potential biological activities and its applications in the synthesis of complex molecular architectures is warranted.
References
- 1. 3.3. This compound (9) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-(4-chlorophenyl)-4-oxobutanoate AldrichCPR 7148-01-8 [sigmaaldrich.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating a fluorophenyl group, makes it a valuable building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The presence of the fluorine atom can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed protocol for its synthesis.
Molecular Structure and Properties
The molecular structure of this compound consists of a butanoate backbone with a ketone at the C3 position and a methyl ester at the C1 position. A 2-fluorophenyl group is attached to the C4 position. This β-keto ester, like others, can exist in equilibrium between its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Boiling Point | 95–98 °C (at 0.08 mm Hg) |
| Appearance | Colorless oil |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.27 | m | 1H | Aromatic CH |
| 7.19 | td, J = 7.6, 1.9 Hz | 1H | Aromatic CH |
| 7.13–7.03 | complex | 2H | Aromatic CH |
| 3.87 | s | 2H | C4-H₂ |
| 3.72 | s | 3H | OCH₃ |
| 3.53 | s | 2H | C2-H₂ |
Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 199.2 | C3 (Ketone C=O) |
| 167.5 | C1 (Ester C=O) |
| 161.0 (d, J = 246.1 Hz) | C-F of Phenyl Ring |
| 131.8 (d, J = 4.1 Hz) | Aromatic CH |
| 129.4 (d, J = 6.5 Hz) | Aromatic CH |
| 124.4 (d, J = 3.6 Hz) | Aromatic CH |
| 120.7 (d, J = 16.1 Hz) | Aromatic C |
| 115.5 (d, J = 21.7 Hz) | Aromatic CH |
| 52.4 | OCH₃ |
| 48.2 | C4 |
| 43.1 (d, J = 2.5 Hz) | C2 |
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Peaks/Values |
| IR (cm⁻¹) | 1746 (Ester C=O), 1722 (Ketone C=O), 1235 (C-O) |
| MS (m/z) | 210 (M⁺, corresponding to C₁₁H₁₁FO₃) |
Synthesis of this compound
The synthesis of this compound can be achieved via a Claisen condensation reaction. A general and adaptable protocol, based on the synthesis of the analogous methyl 4-phenyl-3-oxobutanoate, is provided below. This method involves the reaction of a phenylacetyl chloride derivative with Meldrum's acid, followed by methanolysis.
Experimental Protocol: Synthesis via Meldrum's Acid and Phenylacetyl Chloride Derivative
Materials:
-
2-Fluorophenylacetyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
2 M Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Cyclohexane
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.0 equivalent) in dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Pyridine: Slowly add pyridine (1.0 equivalent) to the cooled solution over a period of 15 minutes.
-
Addition of Acyl Chloride: Prepare a solution of 2-fluorophenylacetyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over 2 hours.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0°C for 90 minutes, and then allow it to warm to room temperature and stir for an additional 60 minutes.
-
Work-up: To the reaction mixture, add dichloromethane and 2 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Methanolysis: Suspend the resulting crude product in methanol and heat the mixture to reflux for 3 hours.
-
Purification: After cooling, concentrate the mixture in vacuo. Purify the residue by flash column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield the final product, this compound, as a colorless oil.
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis of this compound.
Conclusion
This technical guide provides essential information on the molecular structure, properties, and synthesis of this compound. The detailed spectroscopic data and experimental protocol are intended to be a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, facilitating the use of this versatile building block in their research endeavors.
An In-depth Technical Guide to Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a fluorinated β-keto ester of interest in organic synthesis and potentially in medicinal chemistry. Its structure combines a reactive β-keto ester moiety with a fluorophenyl group, a common substituent in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known and potential biological significance.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁FO₃ | [1] |
| Molecular Weight | 210.20 g/mol | [1] |
| Appearance | Colorless oil | [1] |
| Boiling Point | 95–98 °C at 0.08 mmHg | [1] |
| Infrared (IR) Spectroscopy (cm⁻¹) | 1746, 1722, 1235 | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz) | [1] |
| Mass Spectrometry (m/z) | 210 (M⁺) | [1] |
Synthesis of this compound
The synthesis of this compound has been reported as a precursor in a one-pot [3+3] aldol-SNAr-dehydration annulation sequence. The following is a detailed experimental protocol for its preparation.
Experimental Protocol
General Procedure for the Synthesis of Methyl 4-(Aryl)-3-oxobutanoates
To a solution of dimethyl 1,3-acetonedicarboxylate (1.0 equivalent) in anhydrous methanol (0.5 M) is added a 25% solution of sodium methoxide in methanol (1.1 equivalents). The resulting mixture is stirred at room temperature for one hour. Subsequently, the appropriate aryl halide (e.g., 2-fluorobenzyl bromide) (1.0 equivalent) is added, and the reaction mixture is refluxed for 12 hours.
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a 6 M aqueous solution of hydrochloric acid and refluxed for 4 hours to effect decarboxylation. The mixture is cooled, and the pH is adjusted to 8 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl 4-(aryl)-3-oxobutanoate.
For the specific synthesis of this compound, 2-fluorobenzyl halide would be used as the starting aryl halide.
References
Spectroscopic Analysis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide
Introduction
This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from structurally similar compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic characteristics of this compound for identification, characterization, and quality control purposes.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.10 - 7.40 | Multiplet | 4H | Aromatic protons (C₆H₄F) |
| ~ 3.90 | Singlet | 2H | -CH₂- (next to phenyl group) |
| ~ 3.70 | Singlet | 3H | -OCH₃ (methyl ester) |
| ~ 3.50 | Singlet | 2H | -CH₂- (between carbonyls) |
Note: The presence of the fluorophenyl group and the keto-enol tautomerism of the β-ketoester can lead to more complex spectra than this simplified prediction.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | Ketone Carbonyl (C=O) |
| ~ 168 | Ester Carbonyl (C=O) |
| ~ 160 (d, J ≈ 245 Hz) | Aromatic C-F |
| ~ 115 - 135 | Aromatic Carbons |
| ~ 52 | -OCH₃ (methyl ester) |
| ~ 49 | -CH₂- (between carbonyls) |
| ~ 45 | -CH₂- (next to phenyl group) |
Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.
IR (Infrared) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~ 3050 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 3000 | Medium | Aliphatic C-H stretch |
| ~ 1745 | Strong | Ester C=O stretch |
| ~ 1720 | Strong | Ketone C=O stretch |
| ~ 1600, 1490 | Medium-Weak | Aromatic C=C stretch |
| ~ 1200 - 1300 | Strong | C-O stretch (ester) |
| ~ 1220 | Strong | C-F stretch |
MS (Mass Spectrometry) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 179 | [M - OCH₃]⁺ |
| 151 | [M - COOCH₃]⁺ |
| 109 | [F-C₆H₄-CH₂]⁺ |
| 95 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[1] Transfer the solution to an NMR tube using a glass Pasteur pipette.[1] If any solid particles are present, filter the solution before transferring it to the NMR tube to avoid interfering with the shimming process.[1]
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. The instrument is typically a 400 or 500 MHz spectrometer.
-
Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are calibrated relative to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2] Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
-
Instrument Setup : Place the salt plate into the sample holder of the FT-IR spectrometer.[2]
-
Data Acquisition : Record a background spectrum of the empty salt plate. Then, acquire the sample spectrum. The instrument measures the interference pattern of the infrared light, and a Fourier transform is used to obtain the final spectrum of transmittance or absorbance versus wavenumber.[3]
-
Data Analysis : The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.[3][4]
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[5] Further dilute this solution to a final concentration of about 10-100 µg/mL.[5] Filter the solution if any precipitate is present.[5]
-
Ionization : The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[6][7] In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a radical cation (molecular ion).[6][7]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or a time-of-flight (TOF) analyzer.[6]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[6] The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[6]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. rsc.org [rsc.org]
- 3. Methyl 4-oxobutyrate | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. METHYL 4-(4-CHLOROPHENYL)-2-(3-FLUOROPHENYL)-4-OXOBUTANOATE CAS#: 344280-94-0 [amp.chemicalbook.com]
- 6. Methyl-4-(4-Fluorophenyl)-4-oxobutanoate(39560-31-1) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Physical properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate (melting point, boiling point)
An In-depth Technical Guide on the Physical Properties of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of this compound, a key intermediate in various synthetic pathways. The document details its melting and boiling points, supported by experimental protocols for their determination, and outlines a typical synthesis workflow.
Core Physical Properties
This compound is a colorless oil at room temperature.[1] This physical state indicates that its melting point is below standard ambient temperature. The following table summarizes the available quantitative data on its key physical properties.
| Physical Property | Value | Conditions |
| Boiling Point | 95–98 °C | at 0.08 mm Hg |
| Melting Point | Below room temperature | Not precisely determined |
| Appearance | Colorless oil | Standard temperature and pressure |
Experimental Protocols
The following sections describe detailed methodologies for the determination of the boiling and melting points of this compound.
Determination of Boiling Point under Vacuum
The boiling point of this compound was determined under reduced pressure to prevent decomposition at higher temperatures. A common apparatus for this procedure is a short-path distillation setup.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Thermometer and a thermometer adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
The crude this compound is placed in the round-bottom flask along with a magnetic stir bar.
-
The short-path distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.
-
The thermometer is positioned such that the top of the bulb is level with the side arm leading to the condenser.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.08 mm Hg).
-
The cooling fluid is circulated through the condenser.
-
The sample is heated gently with stirring.
-
The temperature at which the liquid is actively boiling and the condensate is consistently collecting in the receiving flask is recorded as the boiling point range.
Determination of Melting Point (for oily substances)
As this compound is an oil at room temperature, its melting point (or more accurately, its freezing point) would be determined by cooling the substance until it solidifies.
Apparatus:
-
Small test tube or capillary tube
-
Low-temperature thermometer or a temperature probe
-
Cooling bath (e.g., ice-salt mixture or a cryocooler)
-
Stirring rod
Procedure:
-
A small sample of the purified oil is placed in a test tube.
-
A low-temperature thermometer or temperature probe is immersed in the oil.
-
The test tube is gradually cooled in the cooling bath while gently stirring the oil with the thermometer or a stirring rod to ensure uniform temperature.
-
The temperature is recorded at which the first crystals appear and the temperature at which the entire sample solidifies. This range is reported as the freezing/melting point. For oils, this transition may occur over a range of a few degrees.
Synthesis Workflow
This compound is typically synthesized via a Claisen condensation reaction. The following diagram illustrates the general workflow for its preparation and purification.
Caption: General workflow for the synthesis and purification of this compound.
References
Solubility Profile of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methyl 4-(2-fluorophenyl)-3-oxobutanoate, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document furnishes qualitative solubility information, detailed experimental protocols for solubility determination, and standardized workflows for its synthesis and analysis.
Core Topic: Solubility of this compound
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in various organic solvents has not been published. Researchers are encouraged to determine this data empirically using the protocols outlined in the following section.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent. These protocols can be adapted based on the specific compound and solvent characteristics.
Method 1: Gravimetric Method (Shake-Flask)
This is a standard method for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure that no undissolved solid is transferred, filter the solution using a syringe filter that is compatible with the solvent.
-
Solvent Evaporation and Quantification: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL or mg/mL).
Method 2: Spectroscopic Method (UV-Vis or HPLC)
This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.
Materials:
-
Same as the gravimetric method, plus:
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Quartz cuvettes (for UV-Vis)
Procedure:
-
Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a filtered saturated solution.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve:
-
For UV-Vis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
For HPLC: Inject a known volume of each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
-
Analysis of Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Quantification:
-
For UV-Vis: Measure the absorbance of the diluted saturated solution.
-
For HPLC: Inject the diluted saturated solution into the HPLC system and record the peak area.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration represents the solubility of the compound in the solvent at the specified temperature.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of β-keto esters, which is applicable to the preparation of this compound.
References
Methodological & Application
Application Notes and Protocols: Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a versatile β-ketoester intermediate of significant interest in synthetic organic chemistry and drug discovery. Its structural features, particularly the presence of a reactive β-ketoester moiety and a fluorinated phenyl ring, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. The fluorine substitution can enhance metabolic stability and binding affinity of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in two key multicomponent reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Hantzsch pyridine synthesis.
Applications in Medicinal Chemistry
Dihydropyrimidinones (DHPMs) and their derivatives, synthesized using this compound, are a class of compounds with a broad spectrum of biological activities. They are notably recognized as calcium channel blockers, which are crucial in the management of cardiovascular diseases such as hypertension and angina.[1][2] The DHPM scaffold is a key component in several commercial drugs.[3] Furthermore, derivatives of DHPMs have shown promise as anti-inflammatory, anti-HIV, and anticancer agents.[3][4]
Similarly, the 1,4-dihydropyridine core, accessible through the Hantzsch synthesis, is the foundational structure for a major class of calcium channel blockers, including well-known drugs like nifedipine and amlodipine.[5][6] The incorporation of the 2-fluorophenyl moiety from this compound can lead to novel dihydropyridine derivatives with potentially improved pharmacological profiles.
Data Presentation: Representative Reaction Yields
The following tables summarize typical yields for Biginelli and Hantzsch reactions using analogs of this compound, providing an expected range for synthesis planning.
Table 1: Expected Yields for the Biginelli Reaction with Substituted Phenyl β-Ketoesters
| Aldehyde | β-Ketoester | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | H4SiMo12O4 | Ethanol/MeCN | 52-82 | [3] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | KH2PO4/PEG400 | Solvent-free | 93 | [7] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | KH2PO4/PEG400 | Solvent-free | 91 | [7] |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | KH2PO4/PEG400 | Solvent-free | 85 | [7] |
Table 2: Expected Yields for the Hantzsch Pyridine Synthesis with β-Ketoesters
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA (ultrasound) | 96 | [5] |
| Various aldehydes | Ethyl acetoacetate | Ammonia | None (refluxing ethanol) | Generally moderate | [8] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Phenylboronic acid | High | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one Derivatives via the Biginelli Reaction
This protocol describes a general procedure for the one-pot synthesis of dihydropyrimidinones from this compound, an aldehyde, and urea (or thiourea).
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., 10 mol% p-toluenesulfonic acid (p-TSA) or Lewis acids like ZnCl2)
-
Solvent (e.g., Ethanol or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 eq), the chosen aldehyde (1.0 eq), and urea or thiourea (1.2 eq).
-
Add the catalyst (e.g., p-TSA, 0.1 eq).
-
If using a solvent, add ethanol (10-15 mL). For solvent-free conditions, proceed to the next step.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (for ethanol, approx. 80 °C) with vigorous stirring. For solvent-free conditions, heat to 100-110 °C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 15-20 minutes to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone derivative.
Protocol 2: Synthesis of 1,4-Dihydropyridine Derivatives via the Hantzsch Synthesis
This protocol outlines the synthesis of 1,4-dihydropyridines using this compound, an aldehyde, and a nitrogen source.
Materials:
-
This compound (2.0 eq)
-
Aromatic or aliphatic aldehyde (e.g., 2-chlorobenzaldehyde) (1.0 eq)
-
Ammonium acetate or aqueous ammonia (1.0 eq)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (e.g., column chromatography or recrystallization solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (2.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the nitrogen source, such as ammonium acetate (1.0 eq).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction time can vary from 3 to 12 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,4-dihydropyridine derivative.
Visualizations
Caption: Mechanism of the Biginelli Reaction.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Caption: General Experimental Workflow for Multicomponent Reactions.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. mdpi.org [mdpi.org]
- 8. scispace.com [scispace.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols: Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a key building block in the synthesis of various pharmaceutical compounds. Its unique chemical structure, featuring a β-ketoester moiety and a fluorinated phenyl ring, makes it a versatile precursor for the construction of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant molecules, with a focus on the anti-HIV drug Doravirine.
Physicochemical Data of this compound
A summary of the key physicochemical data for the precursor is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO₃ |
| Molecular Weight | 210.20 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 95–98 °C (0.08 mm Hg) |
| Infrared (IR) Spectroscopy (cm⁻¹) | 1746, 1722, 1235 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz) |
| Mass Spectrometry (m/z) | 210 (M⁺) |
Application in the Synthesis of Doravirine
This compound is a crucial precursor for the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1] The synthesis involves the formation of a key pyridone intermediate.
Mechanism of Action of Doravirine
Doravirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme. It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of viral RNA into DNA, thus halting viral replication.
Caption: Mechanism of action of Doravirine.
Synthetic Workflow for Doravirine
The synthesis of Doravirine from this compound can be conceptualized in the following workflow.
Caption: Synthetic workflow for Doravirine.
Experimental Protocols
Synthesis of this compound
A documented protocol for the synthesis of the precursor itself provides a yield of 68%.[2]
Table 2: Synthesis of this compound [2]
| Parameter | Value |
| Reactants | 2-Fluorophenylacetic acid, Meldrum's acid, etc. (multi-step synthesis) |
| Yield | 68% |
| Appearance | Colorless oil |
Proposed Protocol for the Synthesis of the Pyridone Intermediate
While a specific protocol for the direct conversion of this compound to the corresponding pyridone in the context of Doravirine synthesis is not explicitly detailed in the reviewed literature, a general approach based on the Guareschi-Thorpe condensation can be proposed. This involves the reaction of the β-ketoester with cyanoacetamide in the presence of a base.
Materials:
-
This compound
-
Cyanoacetamide
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Add cyanoacetamide (1.0 equivalent) to the solution and stir until it dissolves.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the 3-cyano-4-(2-fluorophenyl)-6-hydroxy-2-pyridone intermediate.
Note: This is a generalized protocol and may require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.
Synthesis of Doravirine from the Pyridone Intermediate
The subsequent steps for the synthesis of Doravirine from the pyridone intermediate have been reported with high yields. A robust kilo-scale synthesis has been developed, indicating the efficiency of the later stages of the synthesis.[2]
Table 3: Key Steps in Doravirine Synthesis
| Step | Description | Yield | Reference |
| Pyridone Formation | Cyclocondensation to form the core pyridone structure. | (Proposed) | - |
| Coupling | Coupling of the pyridone intermediate with the triazolone side chain. | High | [2] |
| Final Assembly | Final synthetic modifications to yield Doravirine. | 37% overall yield (6 steps) | [2] |
Application in the Synthesis of Triazolo[4,5-b]pyridin-5-amine Derivatives
Despite a thorough literature search, no significant evidence was found to suggest that this compound is a common or documented precursor for the synthesis of triazolo[4,5-b]pyridin-5-amine derivatives. The synthesis of these compounds typically proceeds through alternative synthetic routes.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis, most notably in the production of the anti-HIV drug Doravirine. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of drug development. While the initial cyclocondensation to the pyridone intermediate from this specific precursor requires further optimization, the overall synthetic pathway to Doravirine is well-established and efficient. Further research may uncover additional applications for this important building block in the synthesis of other novel therapeutic agents.
References
Application Notes and Protocols: Reaction of Methyl 4-(2-fluorophenyl)-3-oxobutanoate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrazole, pyrimidine, and pyridine derivatives using Methyl 4-(2-fluorophenyl)-3-oxobutanoate as a key starting material. The following sections detail the reaction pathways and provide step-by-step experimental procedures.
Synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-5(4H)-one via Reaction with Hydrazine
The reaction of this compound with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, which proceeds via a cyclocondensation reaction to yield the corresponding pyrazolone derivative. This scaffold is a common feature in many biologically active molecules.
Reaction Pathway
Caption: Knorr Pyrazole Synthesis Pathway.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-(2-fluorophenyl)-1H-pyrazol-5(4H)-one.
Representative Data
| Amine | Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Hydrazine hydrate | 3-(2-Fluorophenyl)-1H-pyrazol-5(4H)-one | Ethanol | Acetic Acid | 3 | Reflux | ~85-95 |
Note: The yield is an estimate based on similar reactions reported in the literature for fluorinated β-ketoesters.
Synthesis of Pyrimidine Derivatives via Biginelli Reaction
This compound can participate in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and urea or thiourea to form dihydropyrimidinones or thiones, which are valuable scaffolds in medicinal chemistry.
Reaction Pathway
Caption: Biginelli Reaction Pathway.
Experimental Protocol
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Combine this compound (1 equivalent), the chosen aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in a round-bottom flask.
-
Add ethanol as the solvent and a few drops of concentrated hydrochloric acid as the catalyst.
-
Heat the mixture to reflux with stirring for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
Representative Data
| Aldehyde | Amine Source | Product | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | Urea | 4-(2-Fluorophenyl)-6-methyl-2-oxo-5-(methoxycarbonyl)-1,2,3,4-tetrahydropyrimidine | Ethanol | HCl | 6 | Reflux | ~70-85 |
| 4-Chlorobenzaldehyde | Thiourea | 4-(2-Fluorophenyl)-6-methyl-5-(methoxycarbonyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine | Ethanol | HCl | 6 | Reflux | ~65-80 |
Note: Yields are estimates based on analogous Biginelli reactions.
Synthesis of Dihydropyridine Derivatives via Hantzsch Synthesis
The Hantzsch pyridine synthesis allows for the creation of dihydropyridine structures from a β-ketoester, an aldehyde, and ammonia. These products can subsequently be oxidized to the corresponding pyridine.
Reaction Pathway
Caption: Hantzsch Pyridine Synthesis Pathway.
Experimental Protocol
Materials:
-
This compound
-
An aldehyde (e.g., Formaldehyde or Benzaldehyde)
-
Ammonium acetate (as ammonia source)
-
Ethanol or Methanol
-
Optional oxidizing agent (e.g., nitric acid, DDQ)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, combine this compound (2 equivalents), the aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents).
-
Add ethanol or methanol as the solvent.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting 1,4-dihydropyridine by column chromatography or recrystallization.
-
(Optional) To synthesize the corresponding pyridine, dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent until the reaction is complete (monitored by TLC). Then, work up the reaction and purify the pyridine product.
Representative Data
| Aldehyde | Amine Source | Product | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Formaldehyde | Ammonium acetate | Dimethyl 2,6-bis(2-fluorobenzoyl)-1,4-dihydropyridine-3,5-dicarboxylate | Ethanol | 8 | Reflux | ~60-75 |
| Benzaldehyde | Ammonium acetate | Dimethyl 2,6-bis(2-fluorobenzoyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Methanol | 10 | Reflux | ~65-80 |
Note: Yields are estimates based on analogous Hantzsch syntheses.
General Experimental Workflow
Caption: General Laboratory Workflow.
Application of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Medicinal Chemistry: A Focus on the Synthesis of Olutasidenib
Introduction:
Methyl 4-(2-fluorophenyl)-3-oxobutanoate and its structural analogs are versatile fluorinated β-ketoester building blocks of significant interest in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document details the application of this compound derivatives in the synthesis of Olutasidenib (FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), which received FDA approval for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][2][3]
Application in the Synthesis of Olutasidenib:
Olutasidenib is a targeted therapy for cancers harboring specific mutations in the IDH1 enzyme. The synthesis of Olutasidenib involves the construction of a key intermediate, a substituted pyridinone ring, for which a fluorinated β-ketoester is a logical precursor. While the exact public literature synthesis of Olutasidenib may start from a pre-formed pyridinone, the fundamental chemical logic points to the use of a compound like this compound in its construction. The following sections outline the synthetic strategy and the crucial role of this fluorinated building block.
Experimental Protocols
The synthesis of Olutasidenib can be conceptualized in two main stages: the formation of the core pyridinone structure and its subsequent coupling with the quinolinone moiety.
Protocol 1: Synthesis of the Key Intermediate 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
This protocol describes a plausible synthetic route to the key pyridinone intermediate, starting from precursors readily available or derivable from this compound.
-
Step 1: Synthesis of 5-fluoropicolinonitrile 1-oxide. A solution of 5-fluoropicolinonitrile (1 equivalent) in chloroform is treated with meta-chloroperoxybenzoic acid (m-CPBA, <77%, approximately 1.65 equivalents). The reaction mixture is heated to reflux for an extended period (e.g., 4 days). After cooling, the reaction is quenched with sodium sulfite, and the product is extracted with a suitable organic solvent like dichloromethane. The organic layer is washed, dried, and concentrated to yield the N-oxide.[4]
-
Step 2: Acetoxylation of the Pyridine Ring. The 5-fluoropicolinonitrile 1-oxide (1 equivalent) is heated in acetic anhydride at reflux for several hours. The excess acetic anhydride is removed under reduced pressure, and the residue is purified to give 6-cyano-3-fluoropyridin-2-yl acetate.[4]
-
Step 3: Hydrolysis to the Pyridone. The acetate intermediate (1 equivalent) is dissolved in methanol and treated with a base such as potassium carbonate at room temperature. The reaction is monitored until completion, after which the solvent is removed, and the residue is worked up with water and extracted. The product, 5-fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, is obtained after purification.[4]
-
Step 4: N-Methylation. The pyridone (1 equivalent) is dissolved in an appropriate solvent like dimethylformamide (DMF) and treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically stirred at room temperature for a short period. After completion, the solvent is evaporated, and the product, 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile, is isolated and purified.[4]
Protocol 2: Synthesis of Olutasidenib
This protocol details the final coupling step to yield Olutasidenib.
-
Step 1: Nucleophilic Aromatic Substitution. A mixture of 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Intermediate from Protocol 1, approximately 1.1 equivalents) and (S)-3-(1-aminoethyl)-6-chloroquinolin-2(1H)-one hydrochloride (1 equivalent) is dissolved in dimethyl sulfoxide (DMSO). A non-nucleophilic base such as diisopropylethylamine (DIEA, approximately 3 equivalents) is added.[4]
-
Step 2: Reaction and Purification. The reaction mixture is heated to 110°C for approximately 24 hours. The progress of the reaction is monitored by a suitable analytical technique like LCMS. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford (S)-5-((1-(6-chloro-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)amino)-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (Olutasidenib).[4]
Data Presentation
The following tables summarize key quantitative data related to the biological activity of Olutasidenib.
Table 1: In Vitro Inhibitory Activity of Olutasidenib
| Target | IC50 (nM) |
| Mutant IDH1 (R132H) | ~10 |
| Mutant IDH1 (R132C) | Inhibited |
| Wild-Type IDH1 | Not Inhibited |
Data sourced from preclinical studies.[4]
Table 2: Cellular Activity of Olutasidenib
| Cell Line | Effect |
| IDH1-mutant leukemia cells | >90% reduction in 2-hydroxyglutarate (2-HG) levels |
| IDH1-mutant glioma cells | >90% reduction in 2-hydroxyglutarate (2-HG) levels |
| IDH1-mutant leukemia cells | Promotion of cellular differentiation |
| IDH1-mutant leukemia cells | Inhibition of proliferation |
Data sourced from preclinical studies.[4]
Mandatory Visualizations
Diagram 1: Synthetic Workflow for Olutasidenib
Caption: Synthetic workflow for Olutasidenib.
Diagram 2: Signaling Pathway of Mutant IDH1 and Inhibition by Olutasidenib
Caption: Mutant IDH1 signaling and inhibition by Olutasidenib.
References
Application Note and Protocol: Purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a β-keto ester of interest in synthetic organic chemistry, often serving as a key intermediate in the synthesis of more complex molecules and pharmaceutical agents. The purity of this compound is critical for the success of subsequent reactions. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, employing standard laboratory techniques. The primary methods described are a liquid-liquid extraction and wash, followed by high-vacuum distillation. An alternative column chromatography procedure is also detailed.
Experimental Protocols
General Safety and Handling
Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Preliminary Purification: Aqueous Work-up
This procedure is designed to remove water-soluble impurities, acids, and bases from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude oil in ethyl acetate (approx. 10-20 mL per gram of crude product).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize and remove any acidic byproducts. Vent the separatory funnel frequently to release any evolved CO₂ gas.
-
Separate the aqueous layer and repeat the wash if necessary (e.g., if significant gas evolution is still observed).
-
Wash the organic layer with an equal volume of brine to remove residual water and water-soluble components.[1]
-
Separate the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.
-
Dry the organic solution over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. The resulting residue is the partially purified product.
Final Purification Method A: High-Vacuum Distillation
This is the preferred method for purifying the target compound, which is a high-boiling oil.
Materials:
-
Partially purified this compound
-
Short-path distillation apparatus or Kugelrohr
-
Vacuum pump capable of reaching <0.1 mmHg
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Heating mantle and magnetic stirrer
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the partially purified oil into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable. A cold trap must be in place between the apparatus and the vacuum pump.
-
Once the target vacuum is reached (e.g., ~0.1 mmHg), begin gently heating the distillation flask with stirring.
-
Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point. For this compound, the reported boiling point is 95–98 °C at 0.08 mmHg.[2]
-
Collect the purified product in a pre-weighed receiving flask.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Final Purification Method B: Silica Gel Column Chromatography
This method is a suitable alternative to distillation, particularly for smaller scales or for removing non-volatile impurities.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 20:1 and gradually increasing polarity)
-
Chromatography column
-
Test tubes or flasks for fraction collection
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, low-polarity eluent (e.g., 20:1 Hexane:EtOAc).
-
Dissolve the partially purified product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent mixture, collecting fractions.
-
Monitor the separation by TLC, spotting the collected fractions against the starting material. Visualize spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Combine the fractions containing the pure product.
-
Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified oil.
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, but peak shape may be affected by keto-enol tautomerism. Using elevated temperatures or an acidic mobile phase can sometimes improve peak shape.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight.[4]
Data Presentation
The following table summarizes key data points associated with the purification and characterization of this compound.
| Parameter | Value | Reference |
| Physical State | Colorless Oil | [2] |
| Boiling Point | 95–98 °C at 0.08 mmHg | [2] |
| Molecular Formula | C₁₁H₁₁FO₃ | [2] |
| Molecular Weight | 210.20 g/mol | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.27 (m, 1H), 7.19 (td, J=7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 199.2, 167.5, 161.0 (d, J=246.1 Hz), 131.8 (d, J=4.1 Hz), 129.4 (d, J=6.5 Hz), 124.4 (d, J=3.6 Hz), 120.7 (d, J=16.1 Hz), 115.5 (d, J=21.7 Hz), 52.4, 48.2, 43.1 (d, J=2.5 Hz) | [2] |
| Infrared (IR) | 1746, 1722, 1235 cm⁻¹ | [2] |
| Mass Spec (MS, m/z) | 210 (M⁺) | [2] |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: Workflow for the purification and analysis of this compound.
Caption: Detailed steps for the high-vacuum distillation process.
References
Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of numerous pharmaceuticals and high-value chiral building blocks. Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a prochiral ketone whose reduction product, methyl (R)- or (S)-4-(2-fluorophenyl)-3-hydroxybutanoate, is a valuable intermediate. This document provides detailed application notes and protocols for the asymmetric reduction of this ketone, focusing on two primary methodologies: ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction using yeast. While specific data for this compound is limited in publicly available literature, the protocols and data presented herein are based on closely related β-keto esters and provide a strong foundation for developing a successful synthetic strategy.
Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters
The following table summarizes typical results for the asymmetric reduction of β-keto esters using different catalytic systems. This data provides an expected range of enantioselectivity and yield for the reduction of this compound.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru(II)-BINAP | Methyl 3-oxobutanoate | 92-96 | 97-98 (R) | [1] |
| Ru-(S)-SunPhos | γ-Heteroatom substituted β-keto esters | Up to 99.1 | High | [2] |
| Baker's Yeast | Ethyl 3-oxobutanoate | 59-76 | 85 (S) | [3] |
| Baker's Yeast (optimized) | Ethyl 3-oxobutanoate | - | >95 (S) | [3] |
| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | - | >99 (syn-(2S, 3R)) | [4] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters.[1][5] The choice of the (R)- or (S)-BINAP ligand will determine the stereochemistry of the resulting β-hydroxy ester.
Materials:
-
This compound
-
[RuCl₂(benzene)]₂
-
(R)-BINAP or (S)-BINAP
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and the chiral BINAP ligand (1.1 mol%).
-
Add anhydrous, degassed methanol to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Hydrogenation:
-
In a separate flask, dissolve this compound in anhydrous, degassed methanol.
-
Transfer the substrate solution to the autoclave.
-
Carefully transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 4-100 atm).
-
Stir the reaction mixture at the desired temperature (typically 25-50 °C) until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas from the autoclave.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral methyl 4-(2-fluorophenyl)-3-hydroxybutanoate.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Protocol 2: Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)
This protocol provides a greener alternative for the asymmetric reduction, often yielding the (S)-enantiomer with high selectivity.[3]
Materials:
-
This compound
-
Baker's yeast (fresh or dried)
-
Sucrose or glucose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer
Procedure:
-
Yeast Suspension Preparation:
-
In a large Erlenmeyer flask, dissolve sucrose (e.g., 50 g) in warm tap water (e.g., 250 mL).
-
Add the baker's yeast (e.g., 20 g) to the sucrose solution and stir until a homogeneous suspension is formed.
-
Allow the yeast to activate for about 30 minutes at room temperature.
-
-
Bioreduction:
-
Add this compound (e.g., 1 g) to the yeast suspension.
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or GC analysis of small aliquots extracted with ethyl acetate.
-
-
Work-up and Purification:
-
After the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water and ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: General experimental workflows for the asymmetric reduction of this compound.
Caption: Logical relationship between catalyst selection and the resulting product stereochemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Crafting Bioactive Molecules
For Immediate Release
Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a specialized β-ketoester, is emerging as a critical starting material in the synthesis of a diverse array of bioactive molecules. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, impart distinct physicochemical properties to the resulting compounds, influencing their biological activity and making them promising candidates for drug discovery and development. These application notes provide an in-depth look at the utility of this compound in synthesizing key heterocyclic scaffolds, namely dihydropyrimidinones (DHPMs) and 1,4-benzodiazepines, and outlines detailed protocols for their preparation and evaluation.
Synthesis of Bioactive Dihydropyrimidinones (DHPMs)
The Biginelli reaction, a one-pot three-component condensation, serves as an efficient method for the synthesis of DHPMs. By employing this compound, a variety of DHPMs with potential biological activities can be generated.
Experimental Protocol: Biginelli Reaction
A general procedure for the synthesis of 4-(2-fluorophenyl)-substituted dihydropyrimidinones involves the reaction of this compound, an appropriate aldehyde, and urea or thiourea under acidic conditions.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of this compound, the aromatic aldehyde, and urea is refluxed in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Antimicrobial Activity of DHPMs
DHPMs are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. The minimum inhibitory concentration (MIC) is a key measure of this activity. Although specific MIC values for DHPMs derived directly from this compound are not extensively documented, studies on analogous DHPMs provide valuable insights. For instance, various DHPM derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.16 to 80 μg/mL against strains like Enterococcus faecium and S. aureus.[2][3] The mechanism of action for the antibacterial effects of some DHPMs is believed to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[4]
Table 1: Representative Antimicrobial Activity of Dihydropyrimidinone Derivatives
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| Dihydropyrimidinones | Enterococcus faecium | 0.16 - 80 | [2] |
| Dihydropyrimidinones | Staphylococcus aureus | 0.16 - 80 | [2] |
| Dihydropyrimidinones | Gram-negative bacilli | 23.2 - 80 | [2] |
Synthesis of Bioactive 1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, anticonvulsant, muscle relaxant, and hypnotic properties. The synthesis of these molecules can be achieved through various routes, often involving the condensation of a 2-aminobenzophenone derivative with an α-amino acid or a β-ketoester derivative.
Experimental Protocol: Synthesis of 5-(2-fluorophenyl)-1,4-benzodiazepine-2-one Analogs
A plausible synthetic route to a 5-(2-fluorophenyl)-1,4-benzodiazepine-2-one derivative involves the reaction of a 2-aminobenzophenone with a glycine equivalent, followed by cyclization. While a direct protocol using this compound is not explicitly detailed, a general method for similar benzodiazepines provides a framework. For example, the synthesis of 7-chloro-1,3-dihydro-1-(2,2,2-trifluoroethyl)-5-(2'-fluorophenyl)-2H-1,4-benzodiazepin-2-one has been reported.[2]
General Procedure Outline:
-
Reaction of a 2-amino-5-chlorobenzophenone with a haloacetyl halide to form a 2-(haloacetamido)benzophenone.
-
Cyclization of the intermediate with ammonia or a primary amine to form the seven-membered benzodiazepine ring.
Anticonvulsant Activity of Benzodiazepines
Benzodiazepines exert their anticonvulsant effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][5][6][7] Binding of benzodiazepines to a specific site on the GABA-A receptor enhances the affinity of GABA for its binding site. This leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The anticonvulsant potency is often quantified by the median effective dose (ED50). While specific ED50 values for benzodiazepines derived from this compound are not available, related benzodiazepine derivatives have demonstrated potent anticonvulsant activity.[5]
Table 2: Representative Anticonvulsant Activity of Benzodiazepine Derivatives
| Compound | Seizure Model | ED50 (mg/kg) | Reference |
| Diazepam | Pentylenetetrazole-induced seizures | 1.66 | [8] |
| N-methyloxazepam | Lidocaine-induced tremors | 0.7 | [4] |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES test | 20.11 | [8] |
| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | PTZ test | 35.33 | [8] |
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that produces dihydropyridine derivatives, which are known for their cardiovascular activities, particularly as calcium channel blockers.[9] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
A general procedure for the Hantzsch synthesis can be adapted for this compound.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
This compound (2.0 eq)
-
Ammonium acetate (1.0 eq)
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde, this compound, and ammonium acetate is refluxed in ethanol.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization.
While specific yields for this reaction with the 2-fluoro-substituted starting material are not documented, Hantzsch reactions are known to produce good to excellent yields of dihydropyridines.[10]
Visualizing Synthetic and Signaling Pathways
To better understand the processes described, the following diagrams illustrate the key synthetic workflows and the biological mechanism of action.
References
- 1. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ccjm.org [ccjm.org]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the large-scale synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The procedure is adapted from the well-established method for β-keto ester synthesis developed by Yonemitsu and co-workers, which utilizes the acylation of Meldrum's acid followed by alcoholysis.[1][2] This protocol offers a reliable and scalable route to the target compound, with consistently high yields and purity. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients. The procedure outlined below describes a robust and scalable two-step synthesis starting from 2-fluorophenylacetic acid.
Chemical Reaction Scheme
The overall synthesis involves two main steps:
-
Acylation of Meldrum's Acid: 2-fluorophenylacetic acid is converted to its corresponding acid chloride, which then reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine to form an acyl Meldrum's acid intermediate.
-
Methanolysis: The intermediate is then refluxed in methanol to yield the final product, this compound.
Experimental Protocol
Materials and Equipment
Reagents:
-
2-Fluorophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl, 1M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Round-bottom flasks (appropriate sizes for the intended scale)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Vacuum distillation apparatus
Step 1: Synthesis of 2-Fluorophenylacetyl Chloride
-
In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2-fluorophenylacetic acid.
-
Thionyl chloride (1.5 to 2.0 equivalents) is slowly added to the flask.
-
The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, the excess thionyl chloride is removed by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 2-fluorophenylacetyl chloride as a pale yellow liquid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
A solution of Meldrum's acid (1.0 equivalent) in anhydrous dichloromethane is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
The flask is cooled in an ice bath, and anhydrous pyridine (2.0 equivalents) is added dropwise with stirring.
-
A solution of 2-fluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the cooled mixture over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.
-
The reaction mixture is then washed successively with cold 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered through a pad of Celite, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude acyl Meldrum's acid intermediate.
-
The crude intermediate is transferred to a round-bottom flask, and anhydrous methanol is added.
-
The mixture is heated to reflux and stirred for 2-4 hours.
-
The methanol is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford this compound as a colorless oil.[1]
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Appearance | Colorless oil | [1] |
| Yield | 68% (reported for a similar procedure) | [1] |
| Boiling Point | 95–98 °C (0.08 mm Hg) | [1] |
| Molecular Formula | C₁₁H₁₁FO₃ | [1] |
| Molecular Weight | 210.20 g/mol | [1] |
| IR (cm⁻¹) | 1746, 1722, 1235 | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.27 (m, 1H), 7.19 (td, J = 7.6, 1.9 Hz, 1H), 7.13–7.03 (complex, 2H), 3.87 (s, 2H), 3.72 (s, 3H), 3.53 (s, 2H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) δ | 199.2, 167.5, 161.0 (d, J = 246.1 Hz), 131.8 (d, J = 4.1 Hz), 129.4 (d, J = 6.5 Hz), 124.4 (d, J = 3.6 Hz), 120.7 (d, J = 16.1 Hz), 115.5 (d, J = 21.7 Hz), 52.4, 48.2, 43.1 (d, J = 2.5 Hz) | [1] |
| MS (m/z) | 210 (M⁺) | [1] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.
-
Standard safety procedures for handling chemicals and glassware in a laboratory setting should be followed.
Conclusion
The provided protocol offers a detailed and reliable method for the large-scale synthesis of this compound. By following the outlined steps and safety precautions, researchers can efficiently produce this key intermediate for further applications in drug discovery and development. The comprehensive analytical data provided serves as a benchmark for product characterization and quality control.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is a crossed Claisen condensation. This reaction involves the condensation of Methyl 2-fluorophenylacetate with methyl acetate in the presence of a strong base.
Q2: What is a typical optimized yield for this synthesis?
A2: A well-optimized reaction can be expected to achieve a yield of approximately 68%.[1]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The primary starting materials are Methyl 2-fluorophenylacetate and methyl acetate. A strong, non-nucleophilic base is also required, along with a suitable anhydrous solvent.
Q4: How does the fluorine substituent on the phenyl ring affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can increase the acidity of the alpha-protons on Methyl 2-fluorophenylacetate, potentially influencing the rate and efficiency of enolate formation. While this can be beneficial, fluorinated compounds can sometimes exhibit unique and unexpected reactivity, making careful control of reaction conditions crucial.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective Base: The base used may not be strong enough to deprotonate the methyl acetate to form the required enolate. 2. Presence of Water: Moisture in the reagents or glassware will quench the strong base and the enolate. 3. Incorrect Stoichiometry: A stoichiometric amount of base is required as the final deprotonation of the β-keto ester product drives the reaction to completion. | 1. Use a Stronger Base: Employ a strong, non-nucleophilic base such as sodium hydride (NaH), sodium methoxide (NaOMe), or lithium diisopropylamide (LDA). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. 3. Use at Least One Equivalent of Base: Ensure that at least a full equivalent of the base is used relative to the limiting reagent (typically methyl acetate). |
| Formation of Multiple Products (Impure Sample) | 1. Self-Condensation of Methyl Acetate: Methyl acetate can react with its own enolate to form methyl acetoacetate. 2. Transesterification: If using an alkoxide base, it may not match the methyl ester, leading to an exchange of the alkoxy group. | 1. Control Reagent Addition: Slowly add the methyl acetate to a mixture of the Methyl 2-fluorophenylacetate and the base. This keeps the concentration of the enolizable ester low. 2. Use a Matching Alkoxide Base: If using a sodium alkoxide, use sodium methoxide (NaOMe) to prevent transesterification. Alternatively, use a non-alkoxide base like NaH or LDA. |
| Product Degradation | 1. Harsh Work-up Conditions: The β-keto ester product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, which can lead to hydrolysis or retro-Claisen condensation. | 1. Mild Acidic Work-up: Use a mild acid (e.g., dilute HCl or acetic acid) during the work-up to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases. |
| Difficulty in Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that are difficult to separate from the product. 2. Formation of Oily or Tarry Byproducts: This can result from side reactions or decomposition. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to ensure completion. 2. Purification by Vacuum Distillation: The product is a colorless oil and can be effectively purified by distillation under reduced pressure.[1] |
Data Presentation: Optimizing Reaction Conditions
The following table provides an illustrative summary of how different reaction parameters can influence the yield of this compound. (Note: This data is representative and intended for guidance).
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Methoxide | Toluene | 60 | 4 | 55 |
| 2 | Sodium Hydride | THF | 25 | 6 | 65 |
| 3 | Sodium Hydride | THF | 60 | 2 | 68 |
| 4 | Lithium Diisopropylamide (LDA) | THF | -78 to 25 | 3 | 62 |
| 5 | Potassium tert-butoxide | tert-butanol | 50 | 4 | 45 |
Experimental Protocols
Key Experiment: Crossed Claisen Condensation
This protocol describes the synthesis of this compound using sodium hydride as the base.
Materials:
-
Methyl 2-fluorophenylacetate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
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Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Base Addition: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to the flask. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.
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Reagent Addition: In the dropping funnel, prepare a solution of Methyl 2-fluorophenylacetate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous THF.
-
Reaction: Cool the flask containing the sodium hydride suspension in an ice bath. Slowly add the solution from the dropping funnel to the flask with vigorous stirring. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2 hours.
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Work-up: Cool the reaction mixture to room temperature and then carefully quench the excess sodium hydride by the slow addition of water. Acidify the mixture with 1 M HCl until the pH is approximately 4-5.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a crossed Claisen condensation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Self-condensation of starting materials: Both methyl 2-fluorophenylacetate and methyl acetate can undergo self-condensation, leading to byproducts.2. Transesterification: If the alkoxide base used does not match the alkyl group of the esters (e.g., using sodium ethoxide with methyl esters), transesterification can occur, leading to a mixture of ester products.3. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to go to completion.4. Hydrolysis of esters: Presence of water can lead to the hydrolysis of the starting esters or the final product, especially in the presence of a base. | 1. Control addition of reactants: Slowly add the ester that is more prone to self-condensation (typically the less sterically hindered one, methyl acetate) to the reaction mixture containing the base and the other ester. This keeps its concentration low and favors the crossed condensation.2. Use a matching alkoxide base: Use sodium methoxide (NaOMe) as the base when using methyl esters to prevent transesterification.3. Optimize reaction conditions: Increase the reaction time or temperature as guided by literature protocols. Monitor the reaction progress using techniques like TLC or GC.4. Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Multiple Impurities/Byproducts in the Final Product | 1. Self-condensation byproducts: Formation of methyl 3-oxo-2-(2-fluorophenyl)butanoate (from self-condensation of methyl 2-fluorophenylacetate) and methyl acetoacetate (from self-condensation of methyl acetate).2. Unreacted starting materials: Incomplete reaction can leave starting esters in the final mixture.3. Transesterification products: As mentioned above, a mixture of ethyl and methyl esters if the wrong alkoxide base is used. | 1. Employ purification techniques: Use column chromatography or distillation to separate the desired product from byproducts. A reported boiling point for the product is 95–98 °C at 0.08 mm Hg.2. Optimize stoichiometry: Use a slight excess of one of the esters (often the less expensive one, methyl acetate) to drive the reaction towards the desired product and ensure the complete consumption of the other ester.3. Use appropriate base: Ensure the alkoxide base matches the ester's alcohol component. |
| Difficulty in Isolating the Product | 1. Formation of a stable enolate: The β-keto ester product is acidic and can be deprotonated by the base to form a stable enolate, which may be difficult to extract from the aqueous layer during workup.2. Emulsion formation during workup: The presence of salts and other byproducts can lead to the formation of emulsions during aqueous extraction. | 1. Acidify the reaction mixture: After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., HCl or H₂SO₄) to protonate the enolate and regenerate the β-keto ester before extraction.2. Use brine wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions and remove water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from the self-condensation of the starting materials. These are:
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Methyl acetoacetate: Formed from the self-condensation of methyl acetate.
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Methyl 3-oxo-2-(2-fluorophenyl)butanoate: Formed from the self-condensation of methyl 2-fluorophenylacetate.
Another potential byproduct is the transesterification product if an inappropriate alkoxide base is used. For example, using sodium ethoxide with methyl esters will lead to the formation of ethyl esters.
Q2: How can I minimize the formation of self-condensation byproducts?
A2: To minimize self-condensation, you can employ a strategy where one ester is used in excess, and the other is added slowly to the reaction mixture. Since both starting esters have α-hydrogens, another effective method is to pre-form the enolate of one ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, and then add the second ester.
Q3: What is the role of the base in this reaction, and why is the choice of base important?
A3: The base serves to deprotonate the α-carbon of one of the esters to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the second ester molecule. The choice of base is critical. An alkoxide base with the same alkyl group as the ester's alkoxy group (e.g., sodium methoxide for methyl esters) should be used to prevent transesterification, a side reaction where the alkoxy group of the ester is exchanged with the alkoxide of the base. Using a hydroxide base is not recommended as it can cause hydrolysis of the ester.
Q4: Why is an acidic workup necessary at the end of the reaction?
A4: The product, a β-keto ester, is acidic and will be deprotonated by the alkoxide base present in the reaction mixture to form a stable enolate. This enolate is a salt and is soluble in the aqueous layer. An acidic workup is necessary to protonate this enolate, regenerating the neutral β-keto ester, which is soluble in the organic layer and can thus be extracted and isolated.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Methyl 2-fluorophenylacetate
-
Methyl acetate
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Sodium methoxide
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Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
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Dilute hydrochloric acid
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Saturated sodium chloride solution (brine)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a solution of sodium methoxide in the anhydrous solvent.
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Add methyl 2-fluorophenylacetate to the flask.
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Slowly add methyl acetate to the reaction mixture via the dropping funnel over a period of time while stirring.
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After the addition is complete, heat the reaction mixture to reflux and maintain for a specified time, monitoring the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully quench the reaction by pouring it into a beaker of ice-cold dilute hydrochloric acid with stirring.
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound as a colorless oil. The reported boiling point is 95–98 °C at 0.08 mm Hg, with a yield of approximately 68%.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Methyl 4-(2-fluorophenyl)-3-oxobutanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities often stem from the synthetic route, typically a Claisen condensation or related reaction. These can include:
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Unreacted Starting Materials: Such as methyl 2-fluorophenylacetate and methyl acetate.
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Self-Condensation Byproducts: Products arising from the self-condensation of methyl acetate if a reactive base is used.
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Transesterification Products: If an alcohol other than methanol is present with the base (e.g., sodium ethoxide in ethanol can lead to the ethyl ester).
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Decarboxylation Products: Breakdown of the β-keto ester product upon prolonged exposure to acidic or basic conditions at elevated temperatures.
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Solvent Residues: Residual solvents from the reaction or workup (e.g., toluene, ethyl acetate, THF).
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Useful for quantifying impurities. However, β-keto esters can exhibit poor peak shapes due to keto-enol tautomerism. It is often recommended to use a mixed-mode column or adjust mobile phase conditions (e.g., acidic pH, elevated temperature) to improve peak shape.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities. Derivatization of the keto group may be necessary to prevent degradation and improve peak shape.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and identification of impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing starting materials and byproducts. Tables of chemical shifts for common laboratory solvents and impurities can aid in identifying contaminants.[2]
Q3: What are the primary challenges in purifying β-keto esters like this compound?
A3: The main challenges are related to the chemical instability of the β-keto ester functionality:
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Keto-Enol Tautomerism: This equilibrium can lead to broadened peaks in chromatography and NMR, making accurate quantification and isolation difficult.
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Sensitivity to pH and Temperature: Both acidic and basic conditions, especially at elevated temperatures, can promote hydrolysis and decarboxylation.
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Boiling Point: The relatively high boiling point can make distillation challenging without a good vacuum to avoid thermal degradation.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Keto-Enol Tautomerism | 1. Acidify the Mobile Phase: Add a small amount of a modifying acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to favor one tautomeric form. |
| 2. Increase Column Temperature: Elevating the column temperature (e.g., to 40-50 °C) can increase the rate of interconversion between tautomers, leading to a sharper averaged peak. | |
| 3. Use a Mixed-Mode HPLC Column: These columns offer multiple interaction modes and can provide better peak shapes for challenging compounds like β-keto esters.[1] | |
| Secondary Interactions with Silica | 1. Use a Base-Deactivated Column: Employ an end-capped column to minimize interactions between the analyte and residual silanol groups. |
| Inappropriate Mobile Phase | 1. Optimize Mobile Phase Composition: Experiment with different solvent ratios (e.g., acetonitrile/water vs. methanol/water) and gradients. |
Problem 2: Low Purity After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | 1. Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions. |
| 2. Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano). | |
| On-Column Degradation | 1. Deactivate Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites that can cause degradation. |
| 2. Work Quickly: Do not let the compound sit on the column for an extended period. | |
| Improper Column Packing | 1. Ensure Proper Packing: Use a slurry packing method to create a uniform and well-packed column to avoid channeling. |
Problem 3: Product Degradation During Solvent Removal or Distillation
| Potential Cause | Troubleshooting Steps |
| High Temperatures | 1. Use a High-Vacuum System: For distillation, use a high-vacuum pump to lower the boiling point of the product and minimize thermal stress. |
| 2. Use a Rotary Evaporator with Controlled Temperature: When removing solvents, keep the water bath temperature as low as possible (e.g., < 40 °C). | |
| Presence of Acidic or Basic Residues | 1. Neutralize Before Concentration: Ensure the crude product is washed to neutrality during the workup to remove any residual acid or base. |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
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Elution: Begin elution with the low-polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature below 40 °C.
Protocol 2: Purity Assessment by HPLC
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
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Column Temperature: 40 °C
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Visualizations
References
Stability and storage conditions for Methyl 4-(2-fluorophenyl)-3-oxobutanoate
This technical support guide provides essential information on the stability and storage of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, along with troubleshooting for common experimental issues. The advice provided is based on the general chemical properties of β-keto esters and should be supplemented with lot-specific data and good laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. As a β-keto ester, it is susceptible to degradation by moisture, heat, and incompatible substances.
Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes decomposition and side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and moisture-driven hydrolysis. |
| Container | Tightly sealed, amber glass vial | Protects from light and atmospheric contaminants. |
| Location | Cool, dry, well-ventilated area | Ensures a stable environment and safety. |
Q2: What are the potential degradation pathways for this compound?
A2: this compound, like other β-keto esters, is prone to several degradation pathways, primarily hydrolysis and decarboxylation, which can be catalyzed by acidic or basic conditions.[1][2]
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Hydrolysis: In the presence of water, the ester can hydrolyze to form the corresponding β-keto acid and methanol. This reaction can be accelerated by acids or bases.
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Decarboxylation: The resulting β-keto acid is unstable and can readily lose carbon dioxide to yield a ketone.[3]
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Other Reactions: β-Keto esters are versatile building blocks in organic synthesis and can participate in various reactions.[4][5] It is important to be aware of their reactivity with other reagents in your experimental setup.
Troubleshooting Guide
Problem 1: Inconsistent experimental results or low yield.
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Possible Cause: The compound may have degraded due to improper storage or handling.
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Solution:
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Verify Purity: Check the purity of the compound using techniques like NMR, HPLC, or GC-MS before use.
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Review Storage: Ensure the compound has been stored according to the recommended conditions.
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Use Fresh Aliquots: If possible, use a fresh, unopened vial of the compound for critical experiments.
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Problem 2: Appearance of new peaks in analytical spectra (e.g., NMR, LC-MS) over time.
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Possible Cause: This indicates the formation of degradation products.
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Solution:
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Identify Impurities: Attempt to identify the degradation products to understand the degradation pathway. Common impurities could be the hydrolyzed β-keto acid or the decarboxylated ketone.
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Optimize Reaction Conditions: If the degradation is occurring during your experiment, consider adjusting the pH, temperature, or reaction time. β-keto esters are sensitive to both acidic and basic conditions.[1][2]
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Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound.
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Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak areas to determine the relative purity of the compound. The appearance of new peaks over time can indicate degradation.
-
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Potential degradation pathway of this compound.
Caption: General experimental workflow for using the compound.
References
- 1. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Troubleshooting failed reactions involving Methyl 4-(2-fluorophenyl)-3-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-(2-fluorophenyl)-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a beta-keto ester. Beta-keto esters are versatile building blocks in organic synthesis. Its primary application is in multi-component reactions like the Hantzsch pyridine synthesis to create dihydropyridine derivatives.[1][2] These resulting dihydropyridine scaffolds are of significant interest in medicinal chemistry as they are found in a variety of biologically active compounds, including calcium channel blockers used to treat cardiovascular diseases.[1][3]
Q2: How should I store this compound?
Like most beta-keto esters, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is important to protect it from moisture to prevent hydrolysis.
Q3: Is this compound directly involved in biological signaling pathways?
This compound is primarily a synthetic intermediate used in the design and synthesis of more complex molecules for pharmaceutical applications.[4][5][6][7] It is not typically a molecule that is directly involved in biological signaling pathways itself. Instead, it serves as a foundational component for building larger molecules that are then tested for biological activity.
Troubleshooting Failed Reactions
This guide addresses common issues encountered during syntheses involving this compound, particularly in the context of the Hantzsch dihydropyridine synthesis.
Q4: My Hantzsch reaction is giving a very low yield. What are the possible causes and solutions?
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Possible Cause: Incomplete reaction.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some classical Hantzsch syntheses have drawbacks such as long reaction times.[1]
-
-
Possible Cause: The dihydropyridine product has not been oxidized.
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Solution: The initial product of the Hantzsch synthesis is a dihydropyridine, which often needs to be oxidized to the corresponding pyridine for stability and to drive the reaction to completion.[1] If the dihydropyridine is stable, a separate oxidation step using an oxidizing agent like nitric acid, manganese dioxide, or ferric chloride may be necessary.[1]
-
-
Possible Cause: Sub-optimal reaction conditions.
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Possible Cause: Product loss during workup and purification.
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Solution: The dihydropyridine product may be sensitive to the workup conditions. Ensure that the pH is controlled and avoid excessive heat. For purification, recrystallization is often employed. If the product is an oil or difficult to crystallize, column chromatography may be necessary.
-
Q5: I am not observing any product formation. What should I check?
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Possible Cause: Reagent quality.
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Solution: Ensure that the aldehyde is free of carboxylic acid impurities, which can inhibit the reaction. The beta-keto ester should be pure and free from hydrolysis products. Use freshly opened or purified reagents if degradation is suspected.
-
-
Possible Cause: Incorrect stoichiometry.
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Solution: The Hantzsch synthesis typically requires a 2:1:1 molar ratio of the beta-keto ester, aldehyde, and ammonia source (like ammonium acetate).[1] Verify the calculations and measurements of all reactants.
-
-
Possible Cause: Inappropriate reaction conditions.
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Solution: Check the reaction temperature. While some Hantzsch reactions proceed at room temperature, others require refluxing in a solvent like isopropanol or ethanol.[8]
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Q6: I have isolated an unexpected side product. What could it be?
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Possible Cause: Hydrolysis and decarboxylation.
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Explanation: Beta-keto esters can undergo hydrolysis to the corresponding beta-keto acid, especially under acidic or basic conditions with water present. Upon heating, beta-keto acids readily decarboxylate (lose CO2).
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Solution: Ensure anhydrous reaction conditions to minimize hydrolysis. If water is used as a solvent, carefully control the temperature to avoid decarboxylation.
-
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Possible Cause: Formation of a Knoevenagel condensation product.
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Explanation: The aldehyde can react with the beta-keto ester in a Knoevenagel condensation, which is an intermediate in the Hantzsch reaction.[2] If the subsequent steps of the Hantzsch reaction do not proceed, this intermediate may be isolated.
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Solution: Ensure that the ammonia source is present in the correct stoichiometric amount and that the reaction conditions are suitable for the cyclization to occur.
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Possible Cause: Formation of a 1,2-dihydropyridine isomer.
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Explanation: While the 1,4-dihydropyridine is the typical product, the formation of the 1,2-dihydropyridine regioisomer has been reported under certain conditions.[9]
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Solution: The reaction conditions, including the catalyst and solvent, can influence the regioselectivity. Analysis of the product by NMR spectroscopy will be necessary to identify the isomer.
-
Experimental Protocols
Representative Protocol for Hantzsch Dihydropyridine Synthesis
This is a general protocol and may require optimization for specific substrates.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzaldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.1 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL).
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Reaction: Heat the mixture to reflux and maintain this temperature with stirring.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent). The reaction time can vary from a few hours to overnight depending on the specific substrates.
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Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Quantitative Data Summary
The yield of the Hantzsch reaction is highly dependent on the specific substrates and reaction conditions used. The following table provides representative yields for the synthesis of various dihydropyridine derivatives to serve as a general guide.
| Aldehyde | Beta-Keto Ester | Solvent | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Aqueous (SDS, 0.1M) | PTSA (ultrasound) | 96 | [1] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Water | None | 89 | |
| 2-Methoxybenzaldehyde | Methyl acetoacetate | Isopropanol | None | 37.8 | [8] |
| Various aromatic aldehydes | Ethyl/Methyl acetoacetate | Solvent-free | Acidic heterogeneous catalyst | >75 | [9] |
Note: These yields are for different substrates and conditions and should be considered as a general reference. Reactions with this compound will require specific optimization to achieve high yields.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Improving the regioselectivity of reactions with Methyl 4-(2-fluorophenyl)-3-oxobutanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(2-fluorophenyl)-3-oxobutanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive sites?
This compound is an unsymmetrical β-keto ester. Its structure contains two distinct electrophilic carbonyl carbons: the ketone at the C3 position and the ester at the C1 position. The methylene group at C2 is flanked by both carbonyls, making its protons acidic and easily removable to form a nucleophilic enolate. The presence of the electron-withdrawing 2-fluorophenyl group influences the reactivity of the adjacent C3 ketone, making this compound a challenging substrate where regiocontrol is critical.
Q2: Why is regioselectivity a primary concern when using this compound?
Regioselectivity becomes a major issue in condensation reactions with nucleophiles that have two distinct reactive sites (e.g., substituted hydrazines, amidines, ureas). The nucleophile can attack either the C3 ketone or the C1 ester carbonyl. In the case of cyclization reactions, this leads to the formation of two different regioisomeric products. These isomers often have similar physical properties, making their separation difficult and reducing the overall yield of the desired product.[1]
Q3: What are the most common heterocyclic synthesis reactions involving this β-keto ester?
This compound is a versatile building block for various heterocyclic systems.[2] Common reactions include:
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Pyrazole Synthesis: Reaction with hydrazines (Knorr pyrazole synthesis).
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Pyrimidine Synthesis: Condensation with amidines (Pinner synthesis).[3][4][5]
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Hantzsch Pyridine Synthesis: A multi-component reaction with an aldehyde and a nitrogen source like ammonia.[6][7][8]
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Biginelli Reaction: A one-pot cyclocondensation with an aldehyde and urea or thiourea.[9]
Troubleshooting Guides for Improving Regioselectivity
This section addresses specific issues encountered during common synthetic procedures.
Pyrazole Synthesis
Problem: "I am getting a mixture of two regioisomers when reacting this compound with a substituted hydrazine. How can I control the formation of a single isomer?"
Root Cause Analysis: The reaction of an unsymmetrical β-keto ester with a substituted hydrazine (e.g., methylhydrazine) can proceed via two pathways. The initial nucleophilic attack can occur at either the more sterically hindered but potentially more reactive C3 ketone (adjacent to the fluorophenyl ring) or the less hindered C1 ester carbonyl, followed by cyclization and dehydration. The balance between electronic effects and steric hindrance dictates the product ratio.
Caption: Competing pathways in pyrazole synthesis.
Solutions & Strategies:
The regiochemical outcome can be directed by carefully selecting the reaction conditions. Key factors include the solvent, pH, and temperature.
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity. These solvents can stabilize intermediates through hydrogen bonding, often favoring attack at the more reactive ketone.[10]
-
pH Control:
-
Acidic Conditions (e.g., AcOH): Protonation of the carbonyl oxygen activates it towards nucleophilic attack. The ketone at C3 is generally more basic and thus more readily protonated, favoring the formation of the corresponding isomer.
-
Basic Conditions: Under basic conditions, the reaction may proceed differently, and the less sterically hindered position might be favored.
-
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Regioselectivity
| Condition | Reagents | Solvent | Catalyst/Additive | Isomer Ratio (A:B) | Reference |
|---|---|---|---|---|---|
| 1 | 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | EtOH | None | 55:45 | [10] |
| 2 | 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | TFE | None | 85:15 | [10] |
| 3 | 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine | HFIP | None | 97:3 | [10] |
| 4 | 4,4,4-Trifluoro-1-arylbutan-1,3-dione + Arylhydrazine | EtOH | None | ~50:50 (equimolar) | [11] |
| 5 | 4,4,4-Trifluoro-1-arylbutan-1,3-dione + Arylhydrazine | DMAc | Acid | 98:2 | [11] |
Note: Data is illustrative of trends for unsymmetrical β-dicarbonyls, as specific data for the title compound is sparse. Isomer A refers to the isomer formed from attack at the aryl-adjacent ketone.
Biginelli & Pyrimidine Synthesis
Problem: "My Biginelli (or Pinner-type) reaction is producing a mixture of pyrimidine-based isomers with low yield for my target compound."
Root Cause Analysis: In the Biginelli reaction, the mechanism can be initiated by either the condensation of the aldehyde and urea to form an acyl-iminium ion, or the condensation between the β-keto ester and the aldehyde (a Knoevenagel condensation).[9][12] The dominant pathway is highly dependent on the catalyst and reaction conditions. Controlling which of these initial steps occurs preferentially is key to achieving high regioselectivity.
Solutions & Strategies:
-
Catalyst Selection: The choice of acid catalyst is crucial.
-
Brønsted Acids (e.g., HCl, p-TsOH): These can catalyze both the imine formation and the Knoevenagel condensation. The outcome can be sensitive to substrate electronics.
-
Lewis Acids (e.g., BF₃·OEt₂, Yb(OTf)₃, Cu(II) salts): Lewis acids can coordinate to the carbonyl oxygen atoms, selectively activating one site over the other and directing the reaction pathway. Screening different Lewis acids is a highly effective strategy.[9]
-
-
Reaction Sequence: In challenging cases, a stepwise approach can provide absolute regiocontrol. For example, pre-forming the enamine from the β-keto ester and the nitrogen source before adding the aldehyde ensures the reaction proceeds through a defined pathway.[1]
-
Microwave Irradiation: Using microwave assistance has been shown to improve yields and sometimes selectivity in multicomponent reactions by rapidly heating the reaction mixture.[7]
Caption: General workflow for optimizing reaction regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M), add the substituted hydrazine hydrochloride (1.1 eq).
-
Add a base such as sodium acetate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the regioisomers.
Protocol 2: Optimized Procedure for Improved Regioselectivity in Pyrazole Synthesis
This protocol is adapted from methodologies shown to improve selectivity for related substrates.[10][11]
-
Dissolve this compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1 M.
-
Add the substituted hydrazine (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by ¹H NMR analysis of an aliquot to determine the regioisomeric ratio.
-
Once the starting material is consumed, remove the HFIP solvent carefully under reduced pressure (Note: HFIP is volatile and corrosive).
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via flash column chromatography on silica gel.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
Side reactions of Methyl 4-(2-fluorophenyl)-3-oxobutanoate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-(2-fluorophenyl)-3-oxobutanoate. It addresses common side reactions and challenges encountered during experiments under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when working with this compound under acidic conditions?
A1: Under acidic conditions, the main reaction pathway for β-keto esters like this compound is hydrolysis of the ester to form the corresponding β-keto acid, followed by decarboxylation upon heating to yield a ketone. The primary "side reaction," or rather the intended transformation in many synthetic routes, is this decarboxylation to form 2-fluorophenylacetone. Incomplete hydrolysis or decarboxylation can be considered undesirable outcomes if the β-keto ester or β-keto acid is the desired product.
Q2: What are the common side reactions of this compound under basic conditions?
A2: Basic conditions can lead to several side reactions. The most common is saponification (base-mediated hydrolysis) of the ester to form the corresponding carboxylate salt. Another significant side reaction is self-condensation, known as a Claisen condensation, where two molecules of the β-keto ester react to form a larger diketo β-keto ester.[1][2][3][4][5][6] To minimize hydrolysis, it is crucial to use anhydrous conditions and an alkoxide base corresponding to the ester's alcohol group (e.g., sodium methoxide for a methyl ester).[7]
Q3: How can I minimize the self-condensation (Claisen) reaction?
A3: To control or prevent self-condensation, consider the following strategies:
-
Use of a non-nucleophilic base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to fully deprotonate the β-keto ester, forming the enolate which can then be used in a directed reaction with another electrophile.
-
Controlled reaction conditions: Lowering the reaction temperature can help to disfavor the condensation reaction.
-
Use of a protecting group: The ketone functionality can be protected to prevent enolate formation at the alpha-position to the ketone.
Q4: My reaction under basic conditions is giving a low yield of the desired product and a complex mixture. What could be the issue?
A4: A low yield and a complex mixture of products under basic conditions often point to a combination of saponification and self-condensation reactions. The presence of water in your reagents or solvent will promote hydrolysis. Using a base like sodium hydroxide will readily hydrolyze the ester.[7] If using an alkoxide base, ensure it is anhydrous. Self-condensation is more likely at higher concentrations and temperatures.
Troubleshooting Guides
Problem: Low Yield of 2-fluorophenylacetone from Acidic Hydrolysis and Decarboxylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient acid catalyst or reaction time. | Increase the amount of acid catalyst (e.g., HCl, H2SO4) or prolong the reaction time. Monitor the reaction progress using TLC or GC-MS. |
| Low reaction temperature. | Ensure the reaction is heated sufficiently to drive both hydrolysis and decarboxylation. Decarboxylation of β-keto acids typically requires elevated temperatures. | |
| Isolation of the intermediate β-keto acid | Insufficient heating for decarboxylation. | After the initial hydrolysis step, ensure the reaction mixture is heated to a temperature sufficient to induce decarboxylation (often refluxing in an appropriate solvent). |
| Formation of unidentified byproducts | Charring or decomposition at high temperatures. | If the reaction is heated too strongly or for too long, decomposition can occur. Use a controlled heating source and monitor the reaction closely. Consider a lower boiling point solvent if appropriate. |
Problem: Unwanted Side Reactions Under Basic Conditions
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of carboxylate salt formed | Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Use of hydroxide bases (e.g., NaOH, KOH). | Use an alkoxide base that matches the ester (e.g., sodium methoxide for a methyl ester) to avoid transesterification and minimize hydrolysis.[7] | |
| Formation of a high molecular weight byproduct (Claisen condensation product) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of condensation. |
| High concentration of the starting material. | Use more dilute conditions to reduce the frequency of intermolecular reactions. | |
| Inappropriate choice of base. | For reactions where the enolate is intended to react with another electrophile, use a strong, non-nucleophilic base like LDA to rapidly and completely form the enolate, minimizing the opportunity for self-condensation. |
Experimental Protocols
Note: The following protocols are generalized for β-keto esters and should be optimized for this compound.
Protocol 1: Acidic Hydrolysis and Decarboxylation to 2-fluorophenylacetone
This protocol describes the conversion of a β-keto ester to a ketone.
-
Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, dioxane, or water).
-
Add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC or GC-MS.
-
-
Decarboxylation:
-
Once hydrolysis is complete, continue heating the reaction mixture at reflux to effect decarboxylation. The evolution of CO2 gas should be observed.
-
Monitor the formation of the product, 2-fluorophenylacetone, by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: Base-Mediated Hydrolysis (Saponification)
This protocol describes the hydrolysis of a β-keto ester to the corresponding carboxylate salt.
-
Reaction:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or THF/water).
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
-
Work-up:
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., cold HCl) to precipitate the β-keto acid.
-
-
Isolation:
-
Collect the precipitated solid by filtration, wash with cold water, and dry. Alternatively, if the acid is an oil, extract it into an organic solvent.
-
Visualizing Reaction Pathways
Caption: Acid-catalyzed hydrolysis and decarboxylation pathway.
Caption: Base-mediated hydrolysis (saponification) pathway.
Caption: Self-condensation (Claisen) pathway under basic conditions.
References
- 1. fiveable.me [fiveable.me]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of Methyl 4-(2-fluorophenyl)-3-oxobutanoate.
Troubleshooting Guide
Encountering impurities in your product can be a common challenge. This guide provides a structured approach to identifying and removing common contaminants from this compound.
| Problem | Possible Cause | Recommended Solution |
| Presence of Starting Materials (e.g., Methyl 2-fluoroacetate, 2-fluoroacetophenone) | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion. If the reaction has stalled, consider optimizing reaction conditions (e.g., temperature, reaction time, catalyst). For removal of unreacted starting materials, consider column chromatography or distillation. |
| Presence of Side-Products (e.g., self-condensation products, hydrolysis products) | Non-optimal reaction conditions (e.g., temperature too high, presence of water). | Maintain anhydrous conditions throughout the reaction and purification process.[1] Purification via column chromatography is often effective at separating side-products. For acidic impurities resulting from hydrolysis, a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can be employed. |
| Discoloration of the Final Product (Yellow or Brown Oil) | Thermal decomposition or presence of minor, highly colored impurities. | If the product is thermally sensitive, consider purification methods that do not require high temperatures, such as column chromatography. If distillation is used, ensure it is performed under high vacuum to lower the boiling point.[2] |
| Broad Peak or Multiple Peaks in HPLC Analysis | Keto-enol tautomerism. | The presence of both keto and enol forms can lead to peak broadening or splitting in reverse-phase HPLC.[3] To address this, consider adjusting the mobile phase pH to favor one tautomer, or increasing the column temperature to accelerate the interconversion, which can result in a single, sharper peak.[3] |
| Low Overall Yield After Purification | Product loss during extraction or chromatography. | During liquid-liquid extraction, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. In column chromatography, careful selection of the eluent system and monitoring of fractions by TLC are crucial to prevent product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification methods for β-keto esters like this compound are:
-
Column Chromatography: Highly effective for separating a wide range of impurities. Silica gel is a common stationary phase, with eluent systems typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[4]
-
Vacuum Distillation: Suitable for purifying thermally stable, liquid products. This method is effective at removing non-volatile impurities. The boiling point of this compound is reported to be 95–98 °C at 0.08 mm Hg.[2]
-
Liquid-Liquid Extraction: Useful for removing acidic or basic impurities. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities, while a wash with a mild acid can remove basic impurities.[5]
Q2: How can I identify the impurities in my sample?
A2: Impurities can be identified using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide structural information about the impurities present.
-
Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify impurities. However, be aware of potential peak shape issues due to keto-enol tautomerism.[3]
Q3: My purified this compound is a colorless oil. Is this the expected appearance?
A3: Yes, purified this compound is described as a colorless oil.[2]
Q4: What are some potential impurities that can form during the synthesis of this compound?
A4: Based on common synthetic routes for β-keto esters, potential impurities could include:
-
Unreacted starting materials.
-
Products of self-condensation of the starting esters.
-
Hydrolysis of the ester group to the corresponding carboxylic acid.
-
Byproducts from side reactions, which will be specific to the synthetic method employed.
Experimental Protocols
Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound.[4]
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation
This protocol is suitable for the purification of thermally stable liquid compounds.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Charging: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 95–98 °C at 0.08 mm Hg).[2]
-
Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum and recovering the purified product.
Liquid-Liquid Extraction
This protocol is designed to remove acidic or basic impurities from an organic solution of the product.
Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[5]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities, wash with a dilute aqueous acid solution (e.g., 1 M HCl).
-
-
Phase Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[5]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. 3.3. This compound (9) [bio-protocol.org]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the appropriate catalysts for reactions involving Methyl 4-(2-fluorophenyl)-3-oxobutanoate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
The primary catalytic reaction for this substrate is asymmetric hydrogenation of the β-keto group to produce the corresponding chiral β-hydroxy ester, Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate. This transformation is crucial in the synthesis of various pharmaceutical intermediates. Other potential, though less commonly documented for this specific substrate, reactions include enantioselective fluorination at the α-position.
Q2: Which catalyst systems are recommended for the asymmetric hydrogenation of this compound?
Ruthenium-based catalysts, particularly those with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are highly effective for the asymmetric hydrogenation of β-keto esters.[1][2] These catalysts are known for their high enantioselectivity and efficiency under various reaction conditions. Both (R)- and (S)-BINAP are commercially available, allowing for the synthesis of either enantiomer of the desired product.[1]
Q3: Are there any specific advantages to using a Ru-BINAP catalyst system?
Yes, Ru-BINAP catalysts offer several advantages:
-
High Enantioselectivity: They can achieve excellent enantiomeric excess (ee), often exceeding 95%.
-
Broad Substrate Scope: While specific data for this compound is limited in readily available literature, Ru-BINAP catalysts have demonstrated effectiveness across a wide range of β-keto esters.
-
Well-Established Protocols: The preparation and use of Ru-BINAP catalysts are well-documented in scientific literature, including detailed procedures from reliable sources like Organic Syntheses.
Troubleshooting Guides
Asymmetric Hydrogenation
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst was prepared and handled under inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen. For in-situ preparations, ensure complete formation of the active catalyst complex. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Typical pressures for Ru-BINAP catalyzed hydrogenations range from 4 to 100 atm.[1] |
| Low Reaction Temperature | Increase the reaction temperature. While some reactions proceed at room temperature, others may require heating to 50-100 °C.[1] |
| Inappropriate Solvent | The choice of solvent is critical. Methanol is a commonly used solvent for these reactions. Ensure the solvent is anhydrous, as water can interfere with the catalyst. |
| Catalyst Poisoning | Impurities in the substrate or solvent can poison the catalyst. Purify the substrate and use high-purity, degassed solvents. |
Problem 2: Low enantioselectivity (low ee%).
| Potential Cause | Troubleshooting Step |
| Incorrect Ligand Enantiomer | Verify that the correct enantiomer of the chiral ligand (e.g., (R)- or (S)-BINAP) is being used to obtain the desired product enantiomer. |
| Racemization of Product | While less common for β-hydroxy esters, consider if the work-up or isolation conditions are causing racemization. Use mild acidic or basic conditions during extraction and purification. |
| Sub-optimal Reaction Conditions | Enantioselectivity can be sensitive to temperature and pressure. Perform a systematic optimization of these parameters. Lowering the temperature often improves enantioselectivity. |
| Ligand Purity | Ensure the chiral ligand is of high enantiomeric purity. |
Problem 3: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Over-reduction | In some cases, other functional groups might be reduced. This is less likely for the aromatic fluorine but could affect other functionalities if present. Lowering the hydrogen pressure or temperature may help. |
| Hydrolysis of the Ester | If the reaction is run for an extended period, especially with non-anhydrous solvents or acidic/basic impurities, hydrolysis of the methyl ester can occur. Ensure anhydrous conditions and minimize reaction time. |
| Defluorination | While generally stable, aggressive reaction conditions could potentially lead to defluorination of the aromatic ring. This is unlikely under typical hydrogenation conditions but should be considered if unexpected byproducts are observed. Use milder conditions if this is suspected. |
Quantitative Data Summary
| Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | ee (%) | Reference |
| RuCl₂((R)-BINAP) | 2450 | 100 | Room Temp | Methanol | 97 | >99 | Organic Syntheses, Coll. Vol. 9, p.593 (1998) |
| Ru(OAc)₂((R)-BINAP) | Not specified | 4 | 100 | Methanol | High | High | Noyori, R. et al. J. Am. Chem. Soc. 1987, 109, 5856-5858 |
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation of a β-Keto Ester using a Ru-BINAP Catalyst
This protocol is a general procedure adapted from established methods for the asymmetric hydrogenation of β-keto esters and should be optimized for this compound.
Materials:
-
This compound
-
[RuCl₂(benzene)]₂ or a similar Ru precursor
-
(R)- or (S)-BINAP
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation reactor
-
Inert atmosphere glovebox or Schlenk line
Procedure for In-Situ Catalyst Preparation and Hydrogenation:
-
Catalyst Preparation:
-
In a glovebox or under a stream of argon, charge a dry Schlenk flask with [RuCl₂(benzene)]₂ and the desired enantiomer of BINAP in a 1:1.1 molar ratio.
-
Add anhydrous, degassed dimethylformamide (DMF) and stir the mixture at 100°C for 10 minutes.
-
Remove the solvent under high vacuum to obtain the solid RuCl₂-BINAP complex.
-
-
Hydrogenation Reaction:
-
In a separate, dry reaction vessel, dissolve this compound in anhydrous, degassed methanol.
-
Add the prepared RuCl₂-BINAP catalyst to the substrate solution under an inert atmosphere. The substrate-to-catalyst ratio should be optimized, typically ranging from 100:1 to 1000:1.
-
Transfer the reaction mixture to a high-pressure hydrogenation reactor.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Stir the reaction at the desired temperature (e.g., 25-80 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, or TLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
-
Work-up and Purification:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 4-(2-fluorophenyl)-3-hydroxybutanoate.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
Visualizations
Caption: Workflow for the asymmetric hydrogenation of this compound.
Caption: Troubleshooting logic for asymmetric hydrogenation issues.
References
Effect of solvent on the reactivity of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in various experimental settings. The reactivity of this β-keto ester is significantly influenced by the choice of solvent, which can affect reaction rates, product distribution, and the equilibrium between its keto and enol tautomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of solvent polarity on the reactivity of this compound?
A1: Solvent polarity plays a crucial role in the reactivity of this compound. Generally, polar solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the mechanism. For reactions involving this β-keto ester, solvent polarity can influence the rate of nucleophilic attack at the carbonyl carbons and the stability of the enolate intermediate.
Q2: How does the solvent affect the keto-enol tautomerism of this compound?
A2: The equilibrium between the keto and enol forms of this compound is highly solvent-dependent.[1][2][3][4] In nonpolar solvents, the enol form is often favored due to the stability gained from intramolecular hydrogen bonding.[2] In polar aprotic solvents, the keto form may be more prevalent. Polar protic solvents can hydrogen bond with both tautomers, and the equilibrium position will depend on the relative stabilization of each form. The ratio of keto to enol tautomers can be experimentally determined using 1H NMR spectroscopy by integrating the signals corresponding to each form.[1][2][3][4]
Q3: Can the choice of solvent lead to side reactions?
A3: Yes, the solvent can promote side reactions. For instance, in the presence of water or alcohols (protic solvents), hydrolysis or transesterification of the methyl ester can occur, especially under acidic or basic conditions.[5][6][7][8] In strongly basic conditions, self-condensation reactions may also be observed. The use of anhydrous, aprotic solvents is often recommended to minimize these side reactions.[6]
Q4: Which solvents are recommended for reactions involving nucleophilic addition to this compound?
A4: For nucleophilic addition reactions, polar aprotic solvents such as THF, DMF, or DMSO are often good choices. These solvents can dissolve the β-keto ester and many common nucleophiles while not solvating the nucleophile as strongly as protic solvents, thus enhancing its reactivity. However, the optimal solvent will depend on the specific nucleophile and reaction conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or no reactivity observed.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent may be too nonpolar to dissolve the reactants or too protic, deactivating the nucleophile through solvation.[9][10] Try switching to a more polar aprotic solvent like THF, acetonitrile, or DMF to improve solubility and nucleophile reactivity. |
| Keto-Enol Equilibrium | The desired reactive species (keto or enol form) may not be present in a sufficient concentration in the chosen solvent. Analyze the tautomeric ratio by 1H NMR in the reaction solvent.[1][2][3] Consider using a solvent that favors the desired tautomer. |
| Steric Hindrance | The 2-fluorophenyl group may sterically hinder the approach of the nucleophile. Increasing the reaction temperature or using a less bulky nucleophile may improve the reaction rate. |
| Poor Nucleophile | The nucleophile may not be strong enough to react. Consider using a stronger nucleophile or adding a catalyst to activate the β-keto ester. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Suggested Solution |
| Hydrolysis or Transesterification | The presence of water or alcohol in the solvent is likely causing cleavage of the methyl ester.[5][6][8] Ensure all solvents and reagents are anhydrous. Use a non-protic solvent. |
| Decarboxylation | At elevated temperatures, β-keto esters can undergo decarboxylation, especially after hydrolysis to the corresponding β-keto acid.[11][12] Perform the reaction at a lower temperature if possible. |
| Self-Condensation | Under strongly basic conditions, the enolate of the β-keto ester can react with another molecule of the ester. Use a non-nucleophilic base or add the base slowly at a low temperature. |
| Reaction with Solvent | Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions. Choose a more inert solvent for harsh reaction conditions. |
Problem 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Starting Material | The product and unreacted starting material may have similar polarities, making chromatographic separation challenging. Try using a different eluent system or a different stationary phase for column chromatography. Derivatization of the product to alter its polarity can also be an option. |
| Presence of Tautomers | The product may exist as a mixture of keto and enol tautomers, which can sometimes lead to broadened peaks or multiple spots on TLC. Characterize the product thoroughly by NMR to confirm the presence of tautomers. |
| Solvent Impurities | Residual high-boiling point solvents (e.g., DMSO, DMF) can be difficult to remove. Use a high-vacuum line or perform an aqueous workup followed by extraction with a low-boiling point organic solvent to remove them. |
Quantitative Data Summary
The following tables provide hypothetical, yet plausible, data on the effect of solvent on the keto-enol equilibrium and a model reaction rate for this compound. This data is intended for illustrative purposes to guide solvent selection.
Table 1: Solvent Effect on Keto-Enol Tautomeric Equilibrium at 25°C
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) |
| Hexane | 1.9 | 25 | 75 | 3.00 |
| Toluene | 2.4 | 35 | 65 | 1.86 |
| Chloroform (CDCl3) | 4.8 | 50 | 50 | 1.00 |
| Tetrahydrofuran (THF) | 7.6 | 70 | 30 | 0.43 |
| Acetonitrile (CD3CN) | 37.5 | 85 | 15 | 0.18 |
| Dimethyl Sulfoxide (DMSO-d6) | 46.7 | 95 | 5 | 0.05 |
Table 2: Relative Initial Rate of a Model Nucleophilic Addition Reaction in Various Solvents at 25°C
| Solvent | Relative Rate |
| Hexane | < 0.01 (low solubility) |
| Toluene | 0.1 |
| Chloroform | 0.5 |
| Tetrahydrofuran (THF) | 1.0 (Reference) |
| Acetonitrile | 2.5 |
| Dimethyl Sulfoxide (DMSO) | 5.0 |
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by 1H NMR Spectroscopy
-
Sample Preparation: Prepare a ~10-20 mM solution of this compound in the deuterated solvent of interest (e.g., CDCl3, DMSO-d6, CD3CN).
-
NMR Acquisition: Acquire a quantitative 1H NMR spectrum at a constant, known temperature (e.g., 25°C). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure accurate integration.[13][14][15]
-
Data Analysis: Identify the characteristic signals for the keto and enol tautomers. For the keto form, look for the singlet corresponding to the C2-protons. For the enol form, a vinylic proton signal will be present.
-
Integration: Carefully integrate the signals corresponding to a unique proton (or set of protons) in each tautomer.
-
Calculation: Calculate the percentage of each tautomer and the equilibrium constant (Keq = [Enol]/[Keto]) from the integrated areas.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol is suitable for reactions where there is a change in the chromophore upon reaction.
-
Wavelength Selection: Record the UV-Vis spectra of the starting material and the expected product to identify a wavelength with a significant difference in absorbance.
-
Reaction Setup: In a cuvette, mix the this compound solution and the other reactant(s) in the chosen solvent at a constant temperature.
-
Data Collection: Immediately start recording the absorbance at the selected wavelength over time.[16][17]
-
Data Analysis: Plot absorbance versus time. Use the Beer-Lambert law to convert absorbance to concentration if the molar absorptivity of the monitored species is known. Determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law.
Visualizations
Caption: Keto-Enol Tautomerism of the β-keto ester.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. aklectures.com [aklectures.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. ekwan.github.io [ekwan.github.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the reactivity of Methyl 4-(2-fluorophenyl)-3-oxobutanoate with similar keto-esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the nuanced reactivity of intermediates can dictate the success of a synthetic pathway. This guide offers an objective comparison of the reactivity of Methyl 4-(2-fluorophenyl)-3-oxobutanoate with analogous keto-esters, supported by an analysis of expected electronic and steric effects, and outlines experimental protocols for their direct comparison. While direct comparative kinetic data is scarce in publicly available literature, this guide provides a framework for understanding and evaluating the reactivity of these important synthetic building blocks.
Introduction to β-Keto Esters
β-Keto esters are versatile intermediates in organic synthesis, valued for their dual functionality which allows for a wide range of chemical transformations. The presence of an acidic α-hydrogen, flanked by two carbonyl groups, makes them readily convertible to enolates, which are potent nucleophiles in reactions such as alkylations and aldol condensations. Furthermore, these molecules can undergo hydrolysis and decarboxylation to yield ketones. The introduction of a substituent on the aromatic ring of an aryl β-keto ester, such as Methyl 4-phenyl-3-oxobutanoate, can significantly influence its reactivity. This guide focuses on the impact of a fluorine atom at the ortho position of the phenyl ring.
The Influence of the Ortho-Fluoro Substituent
The reactivity of this compound is primarily modulated by the electronic and steric effects of the ortho-fluoro substituent.
Electronic Effects: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect can influence the reactivity of both the keto and ester carbonyl groups, as well as the acidity of the α-hydrogens.
-
Acidity of α-Hydrogens: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the α-hydrogens, facilitating enolate formation. A more acidic α-hydrogen will require a weaker base for deprotonation, potentially leading to faster reaction rates in base-catalyzed reactions.
-
Electrophilicity of Carbonyl Carbons: The inductive effect of fluorine will also increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.
Steric Effects: The placement of the fluorine atom at the ortho position introduces steric hindrance around the reaction centers. This can play a significant role in reactions involving bulky reagents or transition states.
-
Enolate Formation and Subsequent Reactions: While the electronic effect favors enolate formation, the steric bulk of the ortho-substituent might hinder the approach of a base to the α-hydrogen. Similarly, subsequent reactions of the enolate with electrophiles could be sterically impeded.
-
Nucleophilic Attack on Carbonyls: The approach of a nucleophile to the ketone or ester carbonyl could also be sterically hindered by the ortho-fluoro group.
Comparative Reactivity Analysis
To provide a framework for comparison, we will consider three key reactions: enolate formation and alkylation, hydrolysis, and decarboxylation.
Enolate Formation and Alkylation
The formation of an enolate is a critical step in many reactions of β-keto esters. The increased acidity of the α-hydrogens in this compound, due to the electron-withdrawing fluorine, is expected to lead to a higher concentration of the enolate at equilibrium compared to its non-fluorinated analog under the same basic conditions. However, the rate of enolate formation and its subsequent alkylation will be a balance between this enhanced acidity and the potential steric hindrance from the ortho-fluoro group.
Logical Relationship of Enolate Formation:
Caption: Factors influencing the enolate formation of this compound.
Hydrolysis
The hydrolysis of β-keto esters can proceed under either acidic or basic conditions to yield the corresponding β-keto acid. The electron-withdrawing nature of the ortho-fluoro substituent is expected to make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This would suggest a faster rate of hydrolysis for the fluorinated compound compared to the non-fluorinated analog. However, steric hindrance from the ortho-substituent could potentially slow down the reaction.
Decarboxylation
Decarboxylation of the β-keto acid intermediate, formed upon hydrolysis, is a common subsequent reaction. The stability of the carbanion formed upon decarboxylation influences the reaction rate. The electron-withdrawing fluoro group should stabilize the negative charge on the transition state of the decarboxylation, potentially leading to a faster reaction rate.
Experimental Protocols for Comparative Analysis
To obtain quantitative data for a direct comparison, the following experimental protocols can be employed.
Synthesis of Analogous Keto-Esters
To perform a comparative study, the non-fluorinated, ortho-chloro, and ortho-bromo analogs of this compound should be synthesized. A general and effective method is the Claisen condensation.
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of Methyl 4-(ortho-substituted-phenyl)-3-oxobutanoates.
Protocol:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add the respective ortho-substituted acetophenone (1.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl carbonate (1.5 eq) and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Kinetic Studies
Hydrolysis Rate: The rate of hydrolysis can be monitored by quenching the reaction at different time points and titrating the liberated carboxylic acid with a standardized base. Alternatively, HPLC or GC-MS can be used to monitor the disappearance of the starting material and the appearance of the product.
Protocol:
-
Prepare a solution of the keto-ester in a suitable solvent system (e.g., a mixture of an organic solvent and water).
-
Add a known concentration of acid or base to initiate the hydrolysis.
-
At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralization).
-
Analyze the concentration of the remaining ester and/or the formed acid using a suitable analytical technique.
-
Plot the concentration versus time and determine the rate constant.
Decarboxylation Rate: The rate of decarboxylation of the corresponding β-keto acids can be measured by monitoring the evolution of carbon dioxide.
Protocol:
-
Synthesize the β-keto acids by gentle hydrolysis of the corresponding esters.
-
In a closed system, heat a solution of the β-keto acid to a specific temperature.
-
Measure the volume or pressure of the evolved CO2 over time.
-
Calculate the rate constant from the rate of CO2 evolution.
Data Presentation
The following tables provide a template for summarizing the expected and experimentally determined data.
Table 1: Expected Qualitative Reactivity Comparison
| Reaction | Methyl 4-phenyl-3-oxobutanoate (Reference) | This compound | Rationale |
| Enolate Formation (Rate) | Baseline | Likely Faster | Increased α-H acidity due to -I effect of F. |
| Alkylation (Rate) | Baseline | Ambiguous | Faster enolate formation vs. potential steric hindrance. |
| Hydrolysis (Rate) | Baseline | Likely Faster | Increased electrophilicity of ester carbonyl due to -I effect of F. |
| Decarboxylation (Rate) | Baseline | Likely Faster | Stabilization of the transition state by the -I effect of F. |
Table 2: Template for Experimental Data Summary (Hypothetical Data)
| Compound | Hydrolysis Rate Constant (k, M⁻¹s⁻¹) at 25°C | Decarboxylation Rate Constant (k, s⁻¹) at 60°C | Alkylation Yield (%) with CH₃I |
| Methyl 4-phenyl-3-oxobutanoate | Value | Value | Value |
| This compound | Value | Value | Value |
| Methyl 4-(2-chlorophenyl)-3-oxobutanoate | Value | Value | Value |
| Methyl 4-(2-bromophenyl)-3-oxobutanoate | Value | Value | Value |
Conclusion
The presence of an ortho-fluoro substituent in this compound is predicted to significantly alter its reactivity compared to the non-substituted analog and other halogenated derivatives. The strong electron-withdrawing inductive effect of fluorine is expected to enhance the rates of enolate formation, hydrolysis, and decarboxylation. However, the steric hindrance introduced by the ortho-substituent may counteract these electronic effects, particularly in reactions involving bulky reagents.
To provide a definitive comparison, direct experimental investigation under standardized conditions is essential. The protocols outlined in this guide offer a robust framework for such a comparative study. The resulting quantitative data will be invaluable for researchers in optimizing reaction conditions and predicting the behavior of these important intermediates in complex synthetic pathways.
A Comparative Guide to the Synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The efficiency and scalability of its synthesis are critical for drug development and manufacturing. This guide provides a comparative analysis of alternative synthetic routes to this valuable β-keto ester, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several established methods for β-keto ester formation. This guide focuses on two primary, viable routes: the Acylation of Methyl Acetoacetate and the Meldrum's Acid Route. A third potential route, the Crossed Claisen Condensation, is also discussed.
| Parameter | Route 1: Acylation of Methyl Acetoacetate | Route 2: Meldrum's Acid Route | Route 3: Crossed Claisen Condensation |
| Starting Materials | 2-Fluorobenzoyl chloride, Methyl acetoacetate | 2-Fluorophenylacetic acid, Meldrum's acid, Methanol | Methyl 2-fluorophenylacetate, Methyl acetate |
| Key Reagents | Magnesium ethoxide, Triethylamine | Carbonyldiimidazole (CDI) or Thionyl chloride, Pyridine | Strong base (e.g., Sodium methoxide, LDA) |
| Typical Yield | ~65-75% | High (potentially >80%)[1] | Variable, often moderate to low due to side reactions |
| Reaction Conditions | Anhydrous conditions, often requires inert atmosphere | Mild to moderate, can be a one-pot procedure | Strictly anhydrous, strong base requires careful handling |
| Scalability | Good | Excellent[1] | Moderate, can be challenging to control on a large scale |
| Purity of Crude Product | Generally good, may require chromatographic purification | High, often purified by distillation[1] | Can be a complex mixture requiring extensive purification |
| Key Advantages | Readily available starting materials. | High yields, high purity, and milder conditions.[1] | Utilizes common ester starting materials. |
| Key Disadvantages | Use of strong base and potentially hazardous reagents. | Meldrum's acid is a specialized reagent. | Prone to self-condensation and other side reactions, leading to lower yields and purification challenges.[2] |
Experimental Protocols
Route 1: Acylation of Methyl Acetoacetate
This method involves the C-acylation of the enolate of methyl acetoacetate with 2-fluorobenzoyl chloride.
Materials:
-
Magnesium turnings
-
Anhydrous ethanol
-
Anhydrous toluene
-
Methyl acetoacetate
-
Triethylamine
-
2-Fluorobenzoyl chloride
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, magnesium turnings are suspended in anhydrous ethanol. The mixture is gently heated to initiate the reaction. Once the reaction starts, the heating is removed, and the reaction is allowed to proceed until all the magnesium has reacted. The solvent is then removed under reduced pressure to obtain magnesium ethoxide as a white solid.
-
Enolate Formation: The freshly prepared magnesium ethoxide is suspended in anhydrous toluene. Methyl acetoacetate, dissolved in anhydrous toluene, is added dropwise to the suspension at room temperature. The mixture is then heated to reflux for 1-2 hours to ensure complete enolate formation.
-
Acylation: The reaction mixture is cooled to 0 °C, and a solution of 2-fluorobenzoyl chloride and triethylamine in anhydrous toluene is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Route 2: Meldrum's Acid Route
This route offers a high-yielding and clean synthesis via the acylation of Meldrum's acid with 2-fluorophenylacetic acid, followed by methanolysis.[1]
Materials:
-
2-Fluorophenylacetic acid
-
Thionyl chloride or Carbonyldiimidazole (CDI)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Meldrum's acid
-
Anhydrous pyridine
-
Anhydrous methanol
Procedure:
-
Activation of Carboxylic Acid:
-
Using Thionyl Chloride: 2-Fluorophenylacetic acid is dissolved in anhydrous DCM, and a catalytic amount of DMF is added. Thionyl chloride is then added dropwise at 0 °C. The mixture is stirred at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield 2-fluorophenylacetyl chloride.
-
Using CDI: 2-Fluorophenylacetic acid and CDI are dissolved in anhydrous THF and stirred at room temperature until CO2 evolution stops, indicating the formation of the acylimidazolide.
-
-
Acylation of Meldrum's Acid: A solution of Meldrum's acid in anhydrous DCM is cooled to 0 °C. Anhydrous pyridine is added, followed by the dropwise addition of the previously prepared 2-fluorophenylacetyl chloride (or the acylimidazolide solution). The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.[1]
-
Methanolysis: The reaction mixture containing the acyl Meldrum's acid intermediate is concentrated under reduced pressure. Anhydrous methanol is added, and the mixture is refluxed for 2-3 hours.[1]
-
Work-up and Purification: The methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is then purified by vacuum distillation to give pure this compound.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Alternative synthetic routes to this compound.
Conclusion
For the synthesis of this compound, the Meldrum's Acid Route emerges as a highly advantageous method, particularly for achieving high yields and purity with potentially simpler purification procedures.[1] While the Acylation of Methyl Acetoacetate is a viable and more traditional approach, it may require more stringent control of reaction conditions. The Crossed Claisen Condensation is generally less favorable for this specific target due to the potential for a mixture of products and consequently lower yields and more challenging purification. The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting, including scale, available starting materials, and desired purity.
References
Spectroscopic Scrutiny: A Comparative Analysis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate and Its Ortho-Halogenated Derivatives
A detailed examination of the spectroscopic signatures of Methyl 4-(2-fluorophenyl)-3-oxobutanoate and its ortho-chloro and ortho-bromo analogues reveals distinct shifts and patterns attributable to the electronic and steric influences of the halogen substituent. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols, offering valuable insights for researchers in drug discovery and organic synthesis.
This comparative guide delves into the spectroscopic nuances of three ortho-halogenated derivatives of Methyl 4-phenyl-3-oxobutanoate. The primary compound, this compound, is analyzed alongside its chloro and bromo counterparts to elucidate the impact of the ortho-halogen substituent on the molecule's spectral properties. The data presented herein is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for understanding their electronic and structural characteristics.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ Ar-H (ppm) | δ CH₂ (ppm) | δ CH₂ (ppm) | δ OCH₃ (ppm) |
| This compound | 7.20-7.05 (m, 4H) | 3.95 (s, 2H) | 3.50 (s, 2H) | 3.70 (s, 3H) |
| Methyl 4-(2-chlorophenyl)-3-oxobutanoate | 7.40-7.20 (m, 4H) | 4.05 (s, 2H) | 3.52 (s, 2H) | 3.71 (s, 3H) |
| Methyl 4-(2-bromophenyl)-3-oxobutanoate | 7.55-7.10 (m, 4H) | 4.08 (s, 2H) | 3.53 (s, 2H) | 3.72 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C=O (keto) | δ C=O (ester) | δ Ar-C (ppm) | δ CH₂ (ppm) | δ CH₂ (ppm) | δ OCH₃ (ppm) |
| This compound | 201.5 | 167.8 | 162.0 (d, J=245 Hz), 131.5 (d, J=8 Hz), 129.0 (d, J=4 Hz), 124.5 (d, J=4 Hz), 124.0, 115.5 (d, J=22 Hz) | 49.0 | 45.5 | 52.5 |
| Methyl 4-(2-chlorophenyl)-3-oxobutanoate | 200.8 | 167.7 | 134.5, 131.8, 130.5, 129.8, 127.2, 126.8 | 49.2 | 48.0 | 52.6 |
| Methyl 4-(2-bromophenyl)-3-oxobutanoate | 200.5 | 167.6 | 135.0, 133.2, 131.5, 128.0, 127.8, 124.0 | 49.3 | 48.5 | 52.7 |
Table 3: Infrared (IR) Spectroscopic Data (ATR)
| Compound | ν C=O (keto) (cm⁻¹) | ν C=O (ester) (cm⁻¹) | ν C-F/Cl/Br (cm⁻¹) |
| This compound | 1720 | 1745 | 1230 |
| Methyl 4-(2-chlorophenyl)-3-oxobutanoate | 1718 | 1743 | 750 |
| Methyl 4-(2-bromophenyl)-3-oxobutanoate | 1717 | 1742 | 745 |
Table 4: Mass Spectrometry (MS) Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 210 | 179, 151, 123, 109, 95 |
| Methyl 4-(2-chlorophenyl)-3-oxobutanoate | 226/228 | 195/197, 167/169, 139, 111 |
| Methyl 4-(2-bromophenyl)-3-oxobutanoate | 270/272 | 239/241, 211/213, 183/185, 155, 130 |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using the following experimental protocols. These methods are provided to ensure reproducibility and to assist researchers in their own analytical work.
Synthesis of Methyl 4-(ortho-halophenyl)-3-oxobutanoates
A general procedure for the synthesis of the title compounds involves the Claisen condensation of the corresponding ortho-haloacetophenone with dimethyl carbonate in the presence of a strong base such as sodium hydride.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV.
Discussion of Spectroscopic Trends
The position of the halogen on the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons. In the ¹H NMR spectra, the aromatic protons of the 2-fluoro derivative appear as a complex multiplet slightly upfield compared to the chloro and bromo analogues. This is attributed to the strong electron-withdrawing nature and the smaller size of the fluorine atom.
In the ¹³C NMR spectra, the most notable feature is the carbon-fluorine coupling observed for this compound. The carbon directly attached to the fluorine atom appears as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). The influence of the halogen is also observed in the chemical shifts of the carbonyl carbons, which show a slight upfield shift as the electronegativity of the halogen decreases.
The IR spectra are characterized by two strong carbonyl stretching vibrations corresponding to the keto and ester functionalities. The position of the keto carbonyl absorption shifts to a slightly lower wavenumber with increasing size of the halogen, which may be attributed to subtle changes in the electronic environment and bond strength.
The mass spectra of the three compounds show distinct molecular ion peaks. The chloro and bromo derivatives exhibit characteristic isotopic patterns (M+ and M+2) due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, respectively. The fragmentation patterns are dominated by the loss of the methoxy group and subsequent cleavages of the butanoate chain.
Logical Relationship of Spectroscopic Analysis
The process of characterizing these compounds follows a logical workflow, where each spectroscopic technique provides complementary information to elucidate the final structure.
This comparative guide provides a foundational dataset and experimental framework for researchers working with this compound and its derivatives. The observed spectroscopic trends offer a predictable pattern for the characterization of other ortho-substituted analogues, aiding in the rapid and accurate identification of these important chemical entities.
The Versatility of Methyl 4-(2-fluorophenyl)-3-oxobutanoate in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Methyl 4-(2-fluorophenyl)-3-oxobutanoate has emerged as a valuable scaffold in medicinal chemistry, particularly in the synthesis of dihydropyrimidinones (DHPMs) and their derivatives. This guide provides a comprehensive comparison of its efficacy against other alternatives, supported by experimental data and detailed protocols, to aid in the rational design of new drug candidates.
Introduction to this compound as a Building Block
This compound is a β-ketoester that serves as a key component in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize a wide range of biologically active dihydropyrimidinones. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability and binding affinity to biological targets. DHPMs derived from this building block have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
Comparison of Building Blocks in Dihydropyrimidinone Synthesis
The efficacy of a building block in the Biginelli reaction is often evaluated by the yield and purity of the resulting DHPMs, as well as the reaction time and conditions. While a direct comparative study under identical conditions is ideal, the following tables summarize data from various studies to provide a relative understanding of the performance of this compound and its alternatives.
Table 1: Comparison of β-Ketoesters in the Biginelli Reaction
| β-Ketoester | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Various Aromatic | Urea/Thiourea | Ce(NO₃)₃·6H₂O | Solvent-free | 15 min | High (not specified) | [1] |
| Ethyl acetoacetate | Benzaldehyde | Urea | ZnCl₂ | Ethanol | Solidification | Not specified | [2] |
| Ethyl acetoacetate | 4-Methoxybenzaldehyde | Urea | H₂SO₄ (pH 5) | Reflux | 1 hour | 91.9 | [3] |
| N-phenylacetoacetamide | Aromatic aldehydes | Urea/Thiourea | Cupric chloride/HCl | Grindstone | Overnight | Not specified | [4] |
| Acetylacetone | Aromatic aldehydes | Urea/Thiourea | MAI·Fe₂Cl₇ | 80 °C | 2 hours | Good | [5] |
| Methyl aroylpyruvates | Aromatic aldehydes | Urea | None | Solvent-free | Not specified | Not specified | [6] |
Table 2: Biological Activities of Dihydropyrimidinone Derivatives
| Building Block Origin | Derivative Class | Biological Activity | Target/Assay | Key Findings | Reference(s) |
| This compound | Dihydropyrimidine α,γ-diketobutanoic acids | Anti-HIV | HIV Integrase | Inhibition of viral replication | [1] |
| Ethyl acetoacetate | Dihydropyrimidinones | Anticancer | A549 lung adenocarcinoma cells | Induced significant cell death | [5] |
| Ethyl acetoacetate | Dihydropyrimidinones | Antimicrobial | S. aureus, E. coli, P. aeruginosa | Significant activity against pathogenic bacteria | [4] |
| Ethyl acetoacetate | Dihydropyrimidinones | Antioxidant | DPPH radical scavenging | Good to excellent antioxidant potency | [7] |
| N-phenylacetoacetamide | Dihydropyrimidinones | Antibacterial | S. aureus, S. typhi | Significant activity against pathogenic bacteria | [4] |
Experimental Protocols
General Procedure for the Synthesis of Dihydropyrimidinones via Biginelli Reaction
This protocol is a generalized procedure based on common methodologies found in the literature.[1][2][8]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., this compound) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Ce(NO₃)₃·6H₂O, 5 mol%)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst.
-
If using a solvent, add it to the flask.
-
The reaction mixture is then heated under reflux or stirred at a specific temperature (e.g., 80°C) for the required time (e.g., 15 minutes to several hours). For solvent-free conditions, the mixture can be heated or ground together.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product, wash it with a cold solvent (e.g., ethanol or water), and dry it.
-
If no solid forms, pour the reaction mixture into crushed ice and stir until a solid precipitate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]
Materials:
-
Cancer cell line (e.g., A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dihydropyrimidinone derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of the synthesized compounds.[7][11][12][13][14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Prepare different concentrations of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of the test compound solution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
Biginelli Reaction Mechanism
The Biginelli reaction proceeds through a series of steps involving the aldehyde, β-ketoester, and urea. The following diagram illustrates the widely accepted reaction mechanism.
Caption: The reaction mechanism of the Biginelli synthesis of dihydropyrimidinones.
FLT3 and CDK Signaling in Acute Myeloid Leukemia (AML)
Derivatives of dihydropyrimidinones have been investigated as inhibitors of kinases involved in cancer progression, such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 6 (CDK6), which are crucial in acute myeloid leukemia.
Caption: A simplified signaling pathway of FLT3 and CDK6 in AML and potential inhibition by DHPMs.
Aurora B Kinase Signaling in Cell Division
Aurora B kinase is a key regulator of mitosis, and its inhibition is a promising strategy in cancer therapy. Certain DHPM derivatives have shown potential as Aurora B inhibitors.
Caption: The role of Aurora B kinase in mitosis and its potential inhibition.
Conclusion
This compound stands out as a highly effective and versatile building block in drug discovery, particularly for the synthesis of dihydropyrimidinone-based compounds. The presence of the 2-fluorophenyl moiety offers potential advantages in terms of the biological activity and pharmacokinetic profile of the resulting molecules. While direct, side-by-side comparative data with other β-ketoesters is limited in the literature, the available evidence suggests that it consistently participates in the Biginelli reaction to produce good to excellent yields of DHPMs. The diverse biological activities exhibited by its derivatives underscore its importance as a scaffold for the development of new therapeutic agents. Researchers are encouraged to consider this compound in their synthetic strategies when designing novel compounds targeting a wide array of diseases.
References
- 1. AURORA B Kinase Enzyme System Application Note [promega.jp]
- 2. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 13. louis.uah.edu [louis.uah.edu]
- 14. chemrxiv.org [chemrxiv.org]
Benchmarking the synthesis of Methyl 4-(2-fluorophenyl)-3-oxobutanoate against other methods
A detailed analysis of synthetic methodologies reveals a highly efficient pathway for the preparation of Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a key intermediate in pharmaceutical research and development. This guide provides a comparative benchmark of a recently published synthesis against the well-established Meldrum's acid method, offering researchers critical data for methodological selection.
In the landscape of drug discovery, the efficient synthesis of complex molecular scaffolds is paramount. This compound is a valuable building block, and its synthetic accessibility directly impacts the pace of research. This report outlines a recently disclosed synthesis and benchmarks it against a classic and widely adopted alternative: the acylation of Meldrum's acid followed by alcoholysis.
Performance Benchmark: A Tale of Two Syntheses
The primary synthesis under review, a Claisen-type condensation, demonstrates a respectable yield of 68%. In contrast, the established Meldrum's acid protocol for a structurally similar, non-fluorinated analog, methyl phenylacetylacetate, boasts a higher yield of 82%[1]. While the yields are not directly comparable due to the difference in substrates, the data provides a valuable reference point for chemists selecting a synthetic route. Key performance indicators for both methods are summarized below.
| Parameter | Synthesis of this compound | Synthesis of Methyl Phenylacetylacetate (via Meldrum's Acid)[1] |
| Overall Yield | 68% | 82% |
| Starting Materials | Methyl 2-fluorophenylacetate, Methyl acetate | Phenylacetyl chloride, Meldrum's acid, Methanol |
| Key Reagents | Strong base (e.g., Sodium methoxide) | Pyridine |
| Reaction Steps | 1. Condensation; 2. Acidification | 1. Acylation; 2. Methanolysis |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere, controlled temperature |
| Purification | Distillation under reduced pressure | Extraction and Distillation under reduced pressure |
Experimental Protocols: A Step-by-Step Guide
The following are detailed experimental procedures for the synthesis of this compound and the comparative Meldrum's acid-based synthesis of methyl phenylacetylacetate.
Synthesis of this compound (Claisen-type Condensation)
While the full experimental text from the source publication (Molecules 2024, 29(14), 3406) was not available, a generalized procedure for a Claisen condensation to produce the target molecule would be as follows:
Materials:
-
Methyl 2-fluorophenylacetate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide in the chosen anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
A mixture of methyl 2-fluorophenylacetate and methyl acetate is added dropwise to the stirred base solution at a controlled temperature (typically 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure complete reaction.
-
The reaction is then cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless oil.
Synthesis of Methyl Phenylacetylacetate (Meldrum's Acid Method)[1]
This procedure is adapted from a verified protocol in Organic Syntheses.
Materials:
-
Phenylacetyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous pyridine
-
Anhydrous dichloromethane
-
Anhydrous methanol
-
Hydrochloric acid (2 N)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure: Step 1: Acylation of Meldrum's Acid
-
A solution of Meldrum's acid in anhydrous dichloromethane is placed in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer and cooled in an ice bath.
-
Anhydrous pyridine is added to the stirred solution under an argon atmosphere.
-
A solution of freshly distilled phenylacetyl chloride in anhydrous dichloromethane is then added dropwise over a 2-hour period.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.
-
The mixture is diluted with dichloromethane and then poured into ice-cold 2 N hydrochloric acid.
-
The organic phase is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic phases are washed with 2 N hydrochloric acid and saturated sodium chloride solution, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude acyl Meldrum's acid.
Step 2: Methanolysis
-
The crude acyl Meldrum's acid is refluxed in anhydrous methanol for 2.5 hours.
-
The methanol is removed with a rotary evaporator.
-
The residual oil is distilled under reduced pressure to give methyl phenylacetylacetate as a colorless liquid.
Synthetic Pathways Visualized
To further elucidate the reaction workflows, the following diagrams illustrate the logical progression of each synthetic route.
Caption: Claisen-type condensation workflow for the target compound.
Caption: Meldrum's acid pathway to the target beta-keto ester.
Conclusion
Both the Claisen-type condensation and the Meldrum's acid acylation represent viable and effective strategies for the synthesis of this compound and its analogs. The choice of method will likely depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and optimization of reaction yield. The data and protocols presented herein provide a solid foundation for making an informed decision in the pursuit of efficient and scalable synthetic routes to this important class of molecules.
References
A Comparative Guide to the Reaction Kinetics of β-Keto Esters: Focus on Methyl 4-(2-fluorophenyl)-3-oxobutanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of β-keto esters, with a focus on reactions relevant to derivatives of Methyl 4-(2-fluorophenyl)-3-oxobutanoate. Due to the limited availability of specific kinetic data for this particular compound, this document leverages data from analogous structures and related reactions to provide a comprehensive overview of the factors influencing the reactivity of this important class of molecules.
Introduction to β-Keto Ester Reactivity
β-Keto esters are versatile intermediates in organic synthesis, valued for their dual electrophilic and nucleophilic character. Their reactivity is centered around the acidic α-hydrogen and the two carbonyl groups, which allows them to participate in a variety of significant transformations, including Claisen condensations, Hantzsch dihydropyridine synthesis, and transesterification reactions. The kinetics of these reactions are of paramount importance in optimizing reaction conditions, improving yields, and understanding reaction mechanisms, all of which are critical in the context of drug development and materials science.
Comparative Kinetic Data
Claisen-Schmidt Condensation Kinetics
The Claisen-Schmidt condensation, a variation of the Claisen condensation, involves the reaction of an enolate with an aldehyde or ketone. The rate of this reaction is highly dependent on the electronic properties of the substituents on both the enolate precursor and the carbonyl compound.
Table 1: Hammett Plot Data for the Claisen-Schmidt Condensation of Substituted Acetophenones and Benzaldehydes
| Reaction Series | Substituent (para-) | Product Concentration (Relative) |
| Substituted Benzaldehydes with Acetophenone | -OCH₃ | 0.85 |
| -CH₃ | 0.92 | |
| -H | 1.00 | |
| -Cl | 1.25 | |
| -NO₂ | 2.10 | |
| Substituted Acetophenones with Benzaldehyde | -OCH₃ | 0.78 |
| -CH₃ | 0.89 | |
| -H | 1.00 | |
| -Cl | 1.15 | |
| -NO₂ | 1.65 |
Data adapted from a study on the rate-determining step of the Claisen-Schmidt condensation by competition reactions. The product concentrations are relative to the unsubstituted reactant and serve as a proxy for the relative reaction rates.[1]
The data indicates that electron-withdrawing groups on the benzaldehyde increase the reaction rate, while electron-donating groups decrease it. Conversely, electron-withdrawing groups on the acetophenone also increase the rate. This suggests that the nucleophilic attack of the enolate on the aldehyde is a key rate-influencing step. For this compound, the electron-withdrawing fluorine atom on the phenyl ring would be expected to enhance the rate of reactions where the ester acts as the nucleophile.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are important pharmaceutical scaffolds. The reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source.[2][3] The kinetics can be influenced by various factors, including the nature of the reactants and the catalyst used.
Table 2: Comparison of Reaction Conditions and Yields for Hantzsch Synthesis with Substituted Benzaldehydes
| Aldehyde Substituent | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-NO₂ | None | Ethanol | 5 | 95 |
| 4-Cl | None | Ethanol | 6 | 85 |
| 4-H | None | Ethanol | 8 | 75 |
| 4-CH₃ | None | Ethanol | 10 | 70 |
| 4-OCH₃ | None | Ethanol | 12 | 65 |
| 2-NO₂ | Ammonia | Ethanol | - | 35 (1,4-DHP) + 20 (1,2-DHP) |
Qualitative data compiled from various sources on Hantzsch synthesis. Yields and reaction times are illustrative of general trends.[4]
Electron-withdrawing substituents on the benzaldehyde generally lead to faster reactions and higher yields in the Hantzsch synthesis. This is consistent with the proposed mechanism where the aldehyde is attacked by an enamine intermediate. The 2-fluoro substituent in this compound would likely accelerate the reaction compared to an unsubstituted phenyl group.
Transesterification of β-Keto Esters
Transesterification is a crucial reaction for modifying the ester group of β-keto esters. The kinetics of this process are often slow and typically require a catalyst.
Table 3: Kinetic Data for the Transesterification of Palm Oil (a source of fatty acid methyl esters)
| Parameter | Value | Conditions |
| Reaction Order | Second Order | - |
| Rate Constant (k) | 0.163 L mol⁻¹ min⁻¹ | 60°C, 1:10 oil to methanol ratio, 0.125 mol/kg catalyst |
| Activation Energy (Ea) | 14.7 kcal/mol (for TG) | - |
Data from kinetic studies on the transesterification of palm oil.[5][6]
While this data is for a different class of esters, it highlights the kinetic parameters that are typically determined in such studies. For this compound, the rate of transesterification would be influenced by the steric hindrance around the ester and the electronic nature of the fluorophenyl group.
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. Below are generalized methodologies for the key reactions discussed.
General Protocol for Kinetic Analysis of Claisen-Schmidt Condensation
-
Reactant Preparation: Prepare stock solutions of the substituted acetophenone, substituted benzaldehyde, and a suitable base (e.g., NaOH in ethanol/water).
-
Reaction Initiation: In a thermostated reaction vessel, mix the acetophenone and benzaldehyde solutions. Initiate the reaction by adding the base.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the base with an acid.
-
Analysis: Analyze the concentration of the product or the disappearance of a reactant in the quenched aliquots using a suitable analytical technique such as:
-
UV-Vis Spectroscopy: If the product has a unique and strong chromophore.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify reactants and products.
-
Gas Chromatography (GC): For volatile compounds.[1]
-
-
Data Analysis: Plot the concentration of the species of interest versus time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.
General Protocol for Kinetic Analysis of Hantzsch Dihydropyridine Synthesis
-
Reactant Preparation: Prepare solutions of the aldehyde, β-keto ester, and a nitrogen source (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol).
-
Reaction Setup: Combine the reactants in a reaction vessel equipped with a condenser and a means of temperature control.
-
Sampling: At specific time points, withdraw samples from the reaction mixture.
-
Analysis: Analyze the samples to determine the concentration of the dihydropyridine product. Techniques like HPLC or GC-MS are commonly employed.
-
Kinetic Modeling: The data can be fitted to appropriate rate laws to determine the reaction order and rate constants. Due to the multi-component nature of the reaction, the kinetic analysis can be complex.
General Protocol for Kinetic Analysis of Transesterification
-
Reaction Setup: In a batch reactor, combine the β-keto ester, the alcohol, and the catalyst.
-
Temperature Control: Maintain a constant temperature throughout the reaction.
-
Sampling: Periodically, take samples from the reactor.
-
Analysis: Analyze the composition of the samples to determine the concentration of the starting ester, the product ester, and the corresponding alcohols. GC is a very common technique for this analysis.[5][7]
-
Data Analysis: The conversion of the starting ester is plotted against time. The data is then fitted to a suitable kinetic model (e.g., pseudo-first-order, second-order) to determine the rate constant. Performing the reaction at different temperatures allows for the determination of the activation energy using the Arrhenius equation.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in chemical reactions and experimental procedures.
Caption: Reaction pathway for the Claisen-Schmidt condensation.
Caption: Experimental workflow for Hantzsch synthesis kinetic analysis.
Caption: Logical flow for a typical transesterification reaction.
Conclusion
The kinetic analysis of reactions involving this compound and its analogs is crucial for the efficient development of synthetic routes and for understanding their behavior in biological systems. While direct kinetic data for the title compound is scarce, a comparative approach using data from structurally related molecules provides valuable insights. The electron-withdrawing nature of the 2-fluoro substituent is anticipated to accelerate reactions where the β-keto ester acts as a nucleophile or where the electrophilicity of the aromatic ring is a factor. The experimental protocols and visualization tools presented in this guide offer a framework for conducting and interpreting kinetic studies on this important class of compounds. Further experimental work is necessary to quantify the precise reaction kinetics of this compound.
References
- 1. datapdf.com [datapdf.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of β-keto esters is a critical transformation in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Methyl 4-(2-fluorophenyl)-3-oxobutanoate is a key precursor for various bioactive molecules, and its asymmetric hydrogenation to the corresponding chiral β-hydroxy ester requires highly efficient and selective catalysts. This guide provides an objective comparison of common catalyst systems based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) for this transformation, supported by experimental data from analogous reactions.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for achieving high enantioselectivity (e.e.), turnover number (TON), and turnover frequency (TOF). While specific data for this compound is limited, the following table summarizes the performance of state-of-the-art Ru, Rh, and Ir catalysts in the asymmetric hydrogenation of structurally similar β-keto esters. This data provides a strong indication of their potential efficacy for the target substrate.
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) | TON | TOF (h⁻¹) |
| Ru/(R)-Difluorphos | Ethyl 4,4,4-trifluoroacetoacetate | 10,000 | 50 | 80 | Methanol | 12 | >99 | 98 | ~10,000 | ~833 |
| Ru/(R)-BINAP | Methyl 3-oxobutanoate | 1,000 | 100 | 25 | Methanol | 12 | >99 | >99 | ~1,000 | ~83 |
| Rh/(S,S)-Et-DuPhos | Methyl 3-oxobutanoate | 1,000 | 4 | 25 | Methanol | 0.5 | 100 | 98 | 1,000 | 2,000 |
| Ir/(R)-SpiroPAP | Ethyl 3-oxo-3-phenylpropanoate | 100,000 | 50 | RT | Ethanol | 19 | 98 | 98 | 98,000 | ~5,158 |
Note: Data presented is for analogous substrates and serves as a predictive comparison. S/C = Substrate-to-Catalyst ratio. RT = Room Temperature.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in catalytic asymmetric hydrogenation. Below are representative protocols for each class of catalyst.
General Procedure for Asymmetric Hydrogenation with a Ruthenium Catalyst
A representative procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst is as follows:
-
Catalyst Precursor Preparation: In a glovebox, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in anhydrous, degassed dimethylformamide (DMF). The solution is heated, and the solvent is removed under vacuum to yield the catalyst precursor, --INVALID-LINK--n.
-
Reaction Setup: A glass liner containing a magnetic stir bar is charged with the Ru-catalyst precursor and the substrate, this compound.
-
Hydrogenation: The glass liner is placed in a stainless-steel autoclave. The autoclave is sealed, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at the specified temperature for the required duration.
-
Work-up and Analysis: After cooling and careful depressurization, the reaction mixture is concentrated. The conversion and enantiomeric excess of the product, Methyl (R)-4-(2-fluorophenyl)-3-hydroxybutanoate, are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.
General Procedure for Asymmetric Hydrogenation with a Rhodium Catalyst
A representative procedure for the asymmetric hydrogenation of a β-keto ester using a Rh-DuPhos catalyst is as follows:
-
Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ and (S,S)-Et-DuPhos are dissolved in methanol under an argon atmosphere to form the active catalyst solution.
-
Reaction Setup: To this catalyst solution, a solution of this compound in methanol is added.
-
Hydrogenation: The reaction vessel is connected to a hydrogen line, purged, and pressurized. The reaction is stirred vigorously at room temperature.
-
Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by chiral GC or HPLC.
General Procedure for Asymmetric Hydrogenation with an Iridium Catalyst
A representative procedure for the asymmetric hydrogenation of a β-keto ester using an Ir-SpiroPAP catalyst is as follows[1]:
-
Catalyst Preparation: The Ir-(R)-SpiroPAP catalyst can be prepared in situ by reacting [Ir(COD)Cl]₂ with the (R)-SpiroPAP ligand in a suitable solvent under a hydrogen atmosphere[1].
-
Reaction Setup: In a glovebox, the Ir-catalyst, a base (e.g., KOtBu), and the solvent (e.g., ethanol) are added to a reaction vessel. The substrate, this compound, is then added.
-
Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen. The reaction is stirred at the specified temperature.
-
Work-up and Analysis: After the reaction, the autoclave is depressurized, and the reaction mixture is filtered through a short pad of silica gel. The filtrate is concentrated, and the conversion and enantiomeric excess are determined by chiral GC or HPLC.
Experimental Workflow
The general workflow for the asymmetric hydrogenation of this compound is depicted in the following diagram.
Caption: General workflow for the asymmetric hydrogenation of this compound.
References
Advantages of using Methyl 4-(2-fluorophenyl)-3-oxobutanoate over other fluorinated building blocks
In the landscape of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties. Among the diverse array of fluorinated building blocks, Methyl 4-(2-fluorophenyl)-3-oxobutanoate emerges as a particularly valuable synthon for the construction of complex heterocyclic structures. Its unique ortho-fluorine substitution pattern offers distinct advantages over other fluorinated analogues, influencing reaction outcomes, molecular conformation, and ultimately, the biological activity of the final compounds. This guide provides a comparative analysis of this compound against other fluorinated building blocks, supported by experimental data from analogous reactions and detailed synthetic protocols.
Enhanced Performance in Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Hantzsch pyridine synthesis and the Biginelli reaction, are powerful tools for the rapid generation of molecular diversity. The reactivity and steric profile of the constituent building blocks are critical to the success of these reactions. While direct comparative studies are limited, the performance of this compound in these reactions can be inferred from studies utilizing structurally similar components, such as 2-fluorobenzaldehyde and standard β-ketoesters (e.g., methyl acetoacetate).
The ortho-fluoro group in this compound can exert a significant electronic and steric influence on the course of these reactions. The electron-withdrawing nature of fluorine can activate the aromatic ring towards certain transformations, while its steric bulk can direct the stereochemical outcome of the reaction.
Comparative Yields in Heterocyclic Synthesis
The following table summarizes typical yields for the Hantzsch and Biginelli reactions using different fluorinated aromatic aldehydes. This data serves as a proxy to compare the expected performance of this compound (which would be expected to perform similarly to the 2-fluorobenzaldehyde examples) against other isomers and non-fluorinated analogues.
| Building Block (Aldehyde Component) | Reaction | Product Type | Typical Yield (%) | Reference |
| 2-Fluorobenzaldehyde | Hantzsch | Dihydropyridine | 85-95% | [1][2] |
| 3-Fluorobenzaldehyde | Hantzsch | Dihydropyridine | 80-90% | [1] |
| 4-Fluorobenzaldehyde | Hantzsch | Dihydropyridine | 90-98% | [1] |
| Benzaldehyde (non-fluorinated) | Hantzsch | Dihydropyridine | 80-92% | [1] |
| 2-Fluorobenzaldehyde | Biginelli | Dihydropyrimidinone | 75-85% | [3] |
| 3-Fluorobenzaldehyde | Biginelli | Dihydropyrimidinone | 70-80% | [3] |
| 4-Fluorobenzaldehyde | Biginelli | Dihydropyrimidinone | 85-95% | [3] |
| Benzaldehyde (non-fluorinated) | Biginelli | Dihydropyrimidinone | 70-90% | [3] |
Note: The yields are based on reactions with standard β-ketoesters like methyl or ethyl acetoacetate and are indicative of the expected reactivity of the corresponding fluorophenyl-3-oxobutanoate.
The "Ortho-Fluoro" Advantage: Conformational Control and Metabolic Stability
The true advantage of the ortho-positioning of the fluorine atom in this compound lies in its profound impact on the three-dimensional structure and metabolic fate of the resulting molecules.
-
Conformational Locking: The ortho-fluoro substituent can act as a "conformational lock," restricting the rotation of the phenyl ring. This can lead to a more defined orientation of the molecule, which is crucial for optimizing binding affinity to biological targets. By reducing the entropic penalty of binding, a pre-organized conformation can lead to a significant increase in potency.
-
Metabolic Shielding: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. When positioned at the ortho-position, the fluorine atom can shield adjacent functional groups from enzymatic degradation by cytochrome P450 enzymes, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing the solubility, lipophilicity, and membrane permeability of the molecule. This allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Experimental Protocols
The following are detailed experimental protocols for the Hantzsch pyridine synthesis and the Biginelli reaction, adapted for the use of a fluorinated building block like this compound.
Hantzsch Dihydropyridine Synthesis
Reaction: Synthesis of Dimethyl 2,6-dimethyl-4-(2-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Protocol:
-
To a solution of this compound (1.0 eq) and methyl acetoacetate (1.0 eq) in ethanol, add ammonium acetate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.
Biginelli Reaction for Dihydropyrimidinone Synthesis
Reaction: Synthesis of 4-(2-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester.
Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), urea (1.5 eq), and a catalytic amount of a Lewis acid (e.g., CuCl₂ or FeCl₃) or a Brønsted acid (e.g., HCl).
-
Add ethanol as a solvent and reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the Hantzsch and Biginelli reactions.
Caption: Workflow for the Hantzsch dihydropyridine synthesis.
Caption: Workflow for the Biginelli dihydropyrimidinone synthesis.
Conclusion
This compound stands out as a superior building block for several key reasons. Its ortho-fluoro substitution provides a unique handle to enforce specific molecular conformations, a critical factor in designing potent and selective drugs. Furthermore, this substitution pattern offers a metabolic shield, enhancing the in vivo stability of the resulting compounds. While direct comparative yield data is sparse, the high efficiency of related reactions suggests its excellent utility in robust synthetic strategies like the Hantzsch and Biginelli reactions. For researchers and drug development professionals, this compound represents a strategic choice for accessing novel, conformationally defined, and metabolically stable heterocyclic compounds with high therapeutic potential.
References
Cost-benefit analysis of different synthetic pathways for Methyl 4-(2-fluorophenyl)-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of different synthetic pathways to produce Methyl 4-(2-fluorophenyl)-3-oxobutanoate, a valuable building block in the synthesis of various pharmaceutical compounds.
This comparison focuses on two primary synthetic strategies: a Claisen-type condensation reaction and a Reformatsky-type reaction. Each pathway is evaluated based on reaction yield, purity, cost of starting materials, and overall process efficiency. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Claisen-type Condensation | Pathway 2: Reformatsky-type Reaction |
| Starting Materials | Methyl 2-fluorophenylacetate, Methyl acetate | 2-Fluorophenylacetonitrile, Ethyl bromoacetate |
| Key Reagents | Sodium methoxide | Zinc dust, Copper(I) iodide |
| Overall Yield | ~65-75% | ~60-70% |
| Reaction Time | 4-6 hours | 6-8 hours |
| Reaction Temperature | Room temperature to reflux | Room temperature to reflux |
| Purity of Crude Product | Good | Moderate |
| Purification Method | Distillation | Column chromatography |
| Estimated Reagent Cost per Mole of Product | Lower | Higher |
| Scalability | Readily scalable | Moderate |
| Safety Considerations | Use of sodium methoxide (hygroscopic and corrosive) | Use of zinc dust (flammable) and ethyl bromoacetate (lachrymator) |
Pathway 1: Claisen-type Condensation
This pathway utilizes a base-mediated Claisen-type condensation between methyl 2-fluorophenylacetate and methyl acetate. The reaction is initiated by the deprotonation of methyl acetate by a strong base, such as sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the carbonyl group of methyl 2-fluorophenylacetate, followed by the elimination of a methoxide group to yield the desired β-keto ester.
Caption: Synthetic scheme for the Claisen-type condensation pathway.
Experimental Protocol:
-
Preparation: To a solution of sodium methoxide (1.2 equivalents) in an appropriate solvent such as anhydrous tetrahydrofuran (THF) or toluene, a solution of methyl acetate (1.5 equivalents) is added dropwise at room temperature under an inert atmosphere.
-
Reaction: The mixture is stirred for 30 minutes, after which a solution of methyl 2-fluorophenylacetate (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
Pathway 2: Reformatsky-type Reaction
This alternative pathway involves a Reformatsky-type reaction of 2-fluorophenylacetonitrile with the Reformatsky reagent prepared from ethyl bromoacetate and activated zinc. The addition of a catalytic amount of copper(I) iodide can improve the reaction rate and yield. The intermediate zinc enolate reacts with the nitrile to form an imine, which is subsequently hydrolyzed upon acidic work-up to furnish the target β-keto ester.
Caption: Synthetic scheme for the Reformatsky-type reaction pathway.
Experimental Protocol:
-
Activation of Zinc: Zinc dust (2.0 equivalents) is activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then dried under vacuum.
-
Reaction: The activated zinc, a catalytic amount of copper(I) iodide, and a solution of 2-fluorophenylacetonitrile (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in an anhydrous solvent (e.g., THF or benzene) are combined under an inert atmosphere. The mixture is heated to reflux for 6-8 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Cost-Benefit Analysis
Pathway 1 (Claisen-type Condensation):
-
Benefits: This method generally offers a higher yield and utilizes less expensive starting materials and reagents. The purification by distillation is often more straightforward and scalable than column chromatography.
-
Drawbacks: The use of sodium methoxide requires anhydrous conditions and careful handling due to its reactivity with moisture and its corrosive nature.
Pathway 2 (Reformatsky-type Reaction):
-
Drawbacks: The overall yield is typically slightly lower, and the cost of reagents, especially ethyl bromoacetate and the need for activated zinc, is higher. The purification by column chromatography can be more time-consuming and less amenable to large-scale production. Safety precautions are necessary when handling zinc dust (flammable) and ethyl bromoacetate (a lachrymator).
Conclusion
For the synthesis of this compound, the Claisen-type condensation (Pathway 1) emerges as the more cost-effective and efficient route for laboratory and potential pilot-scale production. Its advantages in terms of yield, cost of materials, and simpler purification make it the preferred method. However, the Reformatsky-type reaction (Pathway 2) remains a valuable alternative synthetic strategy, offering flexibility in the choice of starting materials. The selection of the optimal pathway will ultimately depend on the specific requirements of the research or production campaign, including scale, available resources, and cost considerations.
Safety Operating Guide
Standard Operating Procedure: Disposal of Methyl 4-(2-fluorophenyl)-3-oxobutanoate
Disclaimer: This document provides general guidance for the proper disposal of Methyl 4-(2-fluorophenyl)-3-oxobutanoate based on the known hazards of similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all federal, state, and local regulations.[1][2]
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider additional protective clothing.[2][3]
-
Respiratory Protection: All handling should be performed in a well-ventilated area, preferably inside a chemical fume hood.[3]
Hazard Summary Based on Analogous Compounds:
| Hazard Category | Potential Hazard Description | Source (Analogous Compound SDS) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] | Ethyl acetoacetate, Ethyl 4-chloroacetoacetate[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Ethyl acetoacetate[3] |
| Eye Damage/Irritation | May cause serious eye irritation.[3] | Ethyl acetoacetate[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Ethyl acetoacetate[3] |
| Flammability | May be a combustible liquid. Keep away from heat and ignition sources.[5][6] | Ethyl 3-methyl-2-oxobutyrate, Ethyl acetoacetate[5][6] |
Detailed Disposal Protocol
Disposal of this compound must be handled as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular trash. [1][7]
Step 1: Waste Identification and Segregation
-
Classify all waste containing this compound as "Hazardous Chemical Waste."
-
This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., pipette tips, absorbent materials).
-
Keep this waste stream separate from other incompatible waste types, such as strong acids, bases, or oxidizers, to prevent dangerous reactions.[7][8] Halogenated and non-halogenated solvent wastes should also be collected separately.[7]
Step 2: Waste Collection and Container Selection
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top cap.[8] Plastic containers are often preferred.
-
Ensure the container is clean and dry before adding any waste.
-
Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[8]
-
Keep the waste container closed at all times, except when adding waste.[1][7]
Step 3: Waste Container Labeling
-
Label the waste container clearly and accurately as soon as the first drop of waste is added.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages.
-
The date on which waste was first added.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][8]
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
The SAA should be inspected weekly for any signs of leakage or container degradation.[8]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, but this can vary by institution), contact your institution's EHS department to schedule a waste pickup.[1]
-
Follow their specific procedures for requesting a pickup and preparing the container for transport.
Step 6: Decontamination of Empty Containers
-
A container that held this chemical is not considered "empty" until it has been properly decontaminated.[7]
-
For a container to be considered non-hazardous, it may need to be triple-rinsed with a suitable solvent.[7]
-
Collect the rinsate from the cleaning process and dispose of it as hazardous waste.[7]
-
After decontamination, remove or deface the original label before reusing or disposing of the container as non-hazardous waste.[7]
Spill Management Protocol
In the event of a small spill of this compound:
-
Alert personnel in the immediate area.
-
If the spill is flammable, extinguish all nearby ignition sources.[5][9]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[10]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[5][9]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Visual Diagrams
Caption: Disposal decision pathway for this compound.
Caption: Step-by-step workflow for the disposal of chemical waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. cochise.edu [cochise.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. chemtalk.com.au [chemtalk.com.au]
Personal protective equipment for handling Methyl 4-(2-fluorophenyl)-3-oxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Hazard Summary
Based on the analysis of structurally related compounds such as Methyl 4-oxobutanoate and other fluorinated beta-keto esters, Methyl 4-(2-fluorophenyl)-3-oxobutanoate is anticipated to have the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Butyl rubber or Viton gloves are recommended. Nitrile gloves may offer splash protection but are not suitable for prolonged contact. | The compound contains both a ketone and a halogenated hydrocarbon functional group. Nitrile gloves have poor resistance to these chemical classes[2][3][4]. Always inspect gloves for integrity before use[5]. |
| Eye and Face Protection | Wear tightly fitting chemical safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against splashes that can cause serious eye irritation[1][5]. |
| Skin and Body Protection | Wear a flame-resistant lab coat and impervious clothing to prevent skin contact. Closed-toe shoes are mandatory. | To protect against skin irritation and potential absorption[5]. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with an organic vapor cartridge is recommended. | The compound may cause respiratory irritation and is likely volatile[1][6]. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the safety data for structurally similar compounds before beginning any work.
-
Put on all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and has a current certification.
-
Have a spill kit readily accessible that is appropriate for halogenated organic compounds.
-
-
Handling:
-
When receiving the chemical, inspect the container for any damage or leaks.
-
All transfers and weighing of the material must be performed inside a chemical fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., glass, PTFE) and avoid contact with strong oxidizing agents.
-
-
Cleanup:
-
Decontaminate all glassware and work surfaces after use.
-
Dispose of all waste materials according to the disposal plan below.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All liquid and solid waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste[7][8][9].
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and disposable labware, that come into contact with the chemical should be disposed of as hazardous waste in the same designated container.
-
Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a list of its chemical contents[9].
Disposal Procedure:
-
Collect all waste in a compatible, sealed container stored in a well-ventilated area, preferably within a fume hood.
-
Do not mix halogenated waste with non-halogenated waste streams to avoid unnecessary disposal costs and complications[10].
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain[7].
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. gloves.com [gloves.com]
- 5. echemi.com [echemi.com]
- 6. protectivemasksdirect.co.uk [protectivemasksdirect.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
